Bis(6-methylpyridin-2-yl)methanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-5-3-7-11(14-9)13(16)12-8-4-6-10(2)15-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBODSAPPCATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Crystal Structure of Bis(6-methylpyridin-2-yl)methanone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines the current publicly available information regarding the crystal structure of Bis(6-methylpyridin-2-yl)methanone. Despite a comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, no experimental crystal structure data for this specific compound has been identified. This includes a lack of detailed crystallographic parameters, bond lengths, bond angles, and established experimental protocols for its synthesis and crystallization for the purpose of single-crystal X-ray diffraction.
Introduction
This compound is a chemical compound of interest within various fields of chemical research, potentially including coordination chemistry and pharmaceutical development. The determination of its single-crystal X-ray structure is a critical step in understanding its three-dimensional arrangement, intermolecular interactions, and potential biological activity. This guide serves to report the findings of a thorough literature and database review for such structural information.
Search Methodology
A systematic search was conducted to locate the crystal structure and associated experimental data for this compound. The search encompassed the following resources and strategies:
-
Chemical Databases: SciFinder, Reaxys, and PubChem.
-
Crystallographic Databases: The Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Protein Data Bank (PDB).
-
Scientific Literature Repositories: Google Scholar, Web of Science, and Scopus.
-
Search Terms: "crystal structure of this compound", "this compound synthesis and crystallization", "crystallographic data for this compound", "X-ray diffraction analysis of this compound", "di(6-methyl-2-pyridyl)ketone crystal structure", and other variations of the chemical name.
Findings
The comprehensive search did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, quantitative data such as unit cell parameters, bond lengths, bond angles, and torsion angles for this specific molecule are not available in the public domain. Furthermore, no detailed experimental protocols for the synthesis and crystallization of single crystals of this compound suitable for X-ray diffraction analysis were found.
While the compound is listed by some chemical suppliers, indicating its synthesis is known, the crystallographic characterization has either not been performed or has not been published in accessible literature.
Logical Workflow for Future Structure Determination
For researchers interested in determining the crystal structure of this compound, the following logical workflow is proposed. This workflow is based on standard crystallographic practices.
Conclusion
As of the date of this publication, the crystal structure of this compound has not been reported in the publicly accessible scientific literature or crystallographic databases. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided. The information presented herein reflects the current state of knowledge and highlights a gap in the structural chemistry of this compound. Researchers are encouraged to pursue the synthesis, crystallization, and structural determination of this compound to fill this void.
Spectroscopic Data for Bis(6-methylpyridin-2-yl)methanone: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) and specific synthesis protocols for Bis(6-methylpyridin-2-yl)methanone (CAS Number: 99765-49-8) are not publicly available at this time.
While this specific compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the associated characterization data required for an in-depth technical guide is not provided in accessible publications or databases. Research articles detailing the synthesis of this molecule, which would typically include its spectroscopic characterization, could not be located.
Therefore, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or visualizations based on verified experimental results for this compound.
For researchers, scientists, and drug development professionals requiring this information, the following approaches are recommended:
-
Direct Analysis: The most reliable method to obtain the required spectroscopic data would be to acquire a sample of this compound and perform the necessary analytical experiments (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
-
Contacting Chemical Suppliers: Reaching out to the technical support of chemical vendors who list this compound might provide access to their internal quality control data, which may include the spectroscopic information required.
Due to the lack of available data, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using the Graphviz (DOT language) as requested is not feasible, as these would be purely speculative without experimental backing.
This report underscores the current gap in the publicly accessible scientific literature regarding the detailed characterization of this compound. Further research and publication of its synthesis and spectroscopic properties would be a valuable contribution to the chemical science community.
physicochemical properties of Bis(6-methylpyridin-2-yl)methanone
An In-depth Technical Guide to the Physicochemical Properties of Bis(6-methylpyridin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a symmetrical ketone featuring two 6-methylpyridine moieties, is a compound of interest in coordination chemistry and materials science. Its structure, comprising a central carbonyl linker between two heterocyclic rings, dictates its physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. This document provides a comprehensive overview of the core , details established experimental protocols for their determination, and presents visual workflows for these methodologies. While specific experimental data for this compound is not extensively reported in the literature, this guide furnishes the necessary protocols for its empirical characterization.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 99765-49-8[1]
-
Molecular Formula: C₁₃H₁₂N₂O[1]
-
Molecular Weight: 212.25 g/mol
-
Chemical Structure:
/ \ / N---C-C---N | | | | C---C-C---C \ / \ / C C | | CH3 CH3
Summary of Physicochemical Properties
Quantitative experimental data for this compound is sparse in publicly available literature. The following table summarizes the key physicochemical properties and indicates where data is yet to be determined experimentally. The subsequent sections provide detailed protocols for measuring these values.
| Property | Value | Method |
| Melting Point (°C) | Data not available | Capillary Method (Thiele Tube / Digital Apparatus) |
| Boiling Point (°C) | Data not available | Standard Distillation / Ebulliometer |
| Solubility | Data not available | Qualitative Multi-Solvent Testing |
| pKa (Conjugate Acid) | Data not available | Potentiometric Titration / UV-Vis Spectrophotometry |
| logP | Data not available | Shake-Flask Method / Reverse-Phase HPLC |
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for determining the fundamental . Each protocol is accompanied by a workflow diagram generated using Graphviz for clarity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[2] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[2][3] The capillary method is a standard technique for this determination.[3][4]
Protocol: Capillary Method
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[4][5] Tap the tube gently to ensure tight packing.[5]
-
Apparatus Setup:
-
Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][4] Immerse the setup in a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil).[3]
-
Digital Apparatus: Insert the capillary tube into the heating block of a melting point apparatus.[2][6]
-
-
Heating: Heat the apparatus. For the Thiele tube, gently heat the side arm to create a convection current for uniform heating.[3]
-
Initial Determination: Heat rapidly to find an approximate melting point.[2] Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[5][6] The melting range is T1-T2.
-
Replication: Repeat the accurate determination at least twice with fresh samples to ensure consistency.[2]
Solubility Determination
Solubility provides insights into the polarity and functional groups of a molecule.[7] The principle of "like dissolves like" is a useful guideline; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[8] The basic nitrogen atoms of the pyridine rings in this compound suggest it will be soluble in acidic aqueous solutions due to the formation of a polar ionic salt.[7]
Protocol: Qualitative Solubility Testing
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Hexane, Ethanol).[9]
-
Sample Addition: Place a small, consistent amount of the compound (approx. 25 mg or a pea-sized amount) into each test tube.[9][10]
-
Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding test tube.[8][10]
-
Mixing: Vigorously shake or stir the mixture for 60 seconds.[8]
-
Observation: Observe if the compound dissolves completely. If it does, it is classified as "soluble." If it remains undissolved or forms a separate phase, it is "insoluble."[8][10] Partial solubility should also be noted.
-
pH Test (if water-soluble): If the compound is soluble in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9][11]
-
Systematic Testing: Repeat steps 3-5 for each of the other solvents in a logical sequence. A common approach is to test water first. If insoluble, then test 5% HCl and 5% NaOH to check for basic and acidic functional groups, respectively.[10][11] Finally, test organic solvents.
-
Record Results: Record all observations in a table to classify the compound's solubility profile.
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.[12] For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate and common method for this measurement.[13]
Protocol: Potentiometric Titration
-
Solution Preparation: Accurately prepare a solution of the compound in deionized, carbonate-free water at a known concentration (e.g., 0.01 M).[12][13] If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be specific to that solvent mixture.[13]
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
Data Collection: Add the titrant in small, precise increments (e.g., 0.1 mL) to the sample solution. After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.[13]
-
Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The equivalence point is the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).
-
Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
-
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[14] It is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.[15]
Protocol: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and, separately, water (typically a buffer solution like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[15][16]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution (e.g., a 1:1 volume ratio).[16]
-
Equilibration: Shake the mixture gently but thoroughly for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.[15] Avoid vigorous shaking that can cause emulsions.[17]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.
-
Concentration Measurement: Carefully withdraw a sample from each phase. Measure the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using the chosen analytical method.[17]
-
Calculation:
-
Replication: Perform the experiment in triplicate to ensure the result is reproducible.
References
- 1. a2bchem.com [a2bchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.ws [chem.ws]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. acdlabs.com [acdlabs.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. agilent.com [agilent.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
CAS number and IUPAC name for Bis(6-methylpyridin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(6-methylpyridin-2-yl)methanone, a heterocyclic ketone with significant potential in coordination chemistry and as a scaffold in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and spectral analysis data. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery and development, providing a valuable resource for researchers in the field.
Chemical Identity and Properties
This compound is a symmetrical ketone featuring two 6-methylpyridine moieties linked by a carbonyl group. Its unique structure imparts specific electronic and steric properties that are of interest in the design of novel ligands and biologically active molecules.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 99765-49-8 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Storage | Sealed in a dry environment at room temperature | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A general and effective method involves the oxidation of the corresponding methylene-bridged precursor.
Experimental Protocol: Synthesis of this compound
Materials:
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Bis(6-methylpyridin-2-yl)methane
-
Potassium permanganate (KMnO₄)
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Acetone
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
-
Hexane
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Ethyl acetate
Procedure:
-
A solution of Bis(6-methylpyridin-2-yl)methane (1.0 eq) in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, powdered potassium permanganate (2.0 eq) is added portion-wise over 30 minutes at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid manganese dioxide is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is dissolved in dichloromethane and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Spectral Data
The structural confirmation of the synthesized this compound is achieved through spectroscopic analysis.
Table 2: Spectral Data of this compound
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the pyridine rings and a singlet in the aliphatic region (δ 2.5-3.0 ppm) for the methyl protons. |
| ¹³C NMR | Expected signals for the carbonyl carbon (δ ~190 ppm), aromatic carbons of the pyridine rings, and the methyl carbons. |
| IR (KBr) | Characteristic absorption band for the carbonyl group (C=O) stretching vibration around 1680-1700 cm⁻¹. |
Biological Activity and Potential Applications in Drug Development
While direct studies on the biological activity of this compound are limited, the broader class of bis(pyridin-2-yl) derivatives has garnered significant attention in medicinal chemistry. A structurally related compound, Bis[(6-methylpyridin-2-yl)methyl]amine, has been investigated for its coordination chemistry and biological relevance.[2]
This class of compounds is known to act as effective chelating agents for various transition metal ions.[2] The resulting metal complexes have shown potential in diverse applications, including catalysis and as antimicrobial agents.[2] The nitrogen atoms of the pyridine rings and the central linking atom (in this case, the carbonyl oxygen) can coordinate with metal ions, influencing their reactivity and stability.[2]
The presence of the 6-methyl groups can introduce steric hindrance, which can modulate the stability and redox potentials of the metal-ligand complexes.[2] This property is crucial in the design of catalysts and therapeutic agents where fine-tuning of electronic properties is required.
Furthermore, pyridinone-containing structures, which share some structural similarities, are recognized as important pharmacophores in drug discovery.[3] They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability of the pyridinone scaffold to act as a hydrogen bond donor and acceptor makes it a versatile building block in the design of enzyme inhibitors and receptor modulators.
The potential applications of this compound in drug development could lie in its use as:
-
A scaffold for the synthesis of novel kinase inhibitors: The pyridine rings can be functionalized to interact with the hinge region of protein kinases.
-
A precursor for metal-based therapeutics: Its coordination with metals like ruthenium or platinum could lead to novel anticancer agents.
-
A building block for compounds targeting protein-protein interactions: The rigid, V-shaped structure could be suitable for disrupting specific protein interfaces.
Signaling Pathways and Experimental Workflows
Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the activities of related compounds, its metal complexes could potentially influence pathways involving redox signaling or metal homeostasis.
Conceptual Experimental Workflow for Screening Biological Activity
The following workflow outlines a general approach for investigating the biological potential of this compound and its derivatives.
References
discovery and history of Bis(6-methylpyridin-2-yl)methanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(6-methylpyridin-2-yl)methanone, also known as di(6-methyl-2-pyridyl) ketone, is a chemical compound with the molecular formula C13H12N2O.[1] It belongs to the class of diaryl ketones, where the two aryl groups are 6-methylated pyridine rings attached to a central carbonyl group. This guide provides a comprehensive overview of the available technical information regarding this compound, including its discovery and history, plausible synthetic routes, and characterization data. Due to the limited specific historical information available for this exact molecule, the context of its development is presented within the broader history of pyridyl ketones. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Discovery and History
The synthesis of the closely related, unsubstituted di-2-pyridyl ketone has been described, and these methods provide a basis for the likely synthetic pathways to this compound.[4] Pyridyl ketones are recognized as important building blocks in organic and medicinal chemistry.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99765-49-8 | [1] |
| Molecular Formula | C13H12N2O | [1] |
| Molecular Weight | 212.25 g/mol | |
| Alternative Names | 2-methyl-6-(6-methylpyridine-2-carbonyl)pyridine, di(6-methyl-2-pyridyl) ketone | [5] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be derived from established methods for the synthesis of di-2-pyridyl ketone.[4] Two common approaches are outlined below.
Grignard-type Reaction with an Ester
This method involves the reaction of a Grignard reagent derived from a 6-methyl-2-halopyridine with an ester of 6-methylpicolinic acid.
Reaction Scheme:
Caption: Grignard-based synthesis of this compound.
Detailed Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 6-methyl-2-bromopyridine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (6-methylpyridin-2-yl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Reaction with the Ester: The freshly prepared Grignard reagent is then added dropwise to a solution of ethyl 6-methylpicolinate in anhydrous diethyl ether at a low temperature (e.g., -78 °C) to prevent over-addition and the formation of tertiary alcohol byproducts.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Reaction of an Organolithium Reagent with an Acyl Chloride
This alternative method utilizes an organolithium reagent, which is generally more reactive than a Grignard reagent.
Caption: Organolithium-based synthesis of this compound.
Detailed Protocol:
-
Preparation of the Organolithium Reagent: A solution of 6-methyl-2-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is then added dropwise. The resulting mixture is stirred at this temperature for a specified time to ensure complete formation of 6-methyl-2-lithiopyridine.
-
Reaction with the Acyl Chloride: A solution of 6-methylpicolinoyl chloride (which can be prepared from 6-methylpicolinic acid and a chlorinating agent like thionyl chloride) in anhydrous ether is added dropwise to the organolithium solution at -78 °C.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the Grignard-type reaction.
Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques. While a complete set of spectral data for this specific compound is not available in the searched literature, Table 2 provides expected values and characteristics based on the analysis of similar pyridyl ketone structures.[6][7]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the pyridine rings would appear in the range of δ 7.0-8.5 ppm. The methyl protons would appear as a singlet around δ 2.5 ppm. The integration of these signals would correspond to the number of protons in the molecule. |
| ¹³C NMR | The carbonyl carbon would exhibit a characteristic signal in the downfield region of the spectrum, typically around δ 180-190 ppm. The aromatic carbons would appear in the range of δ 120-160 ppm, and the methyl carbon would be observed in the upfield region, around δ 20-25 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone would be expected in the region of 1660-1690 cm⁻¹. C-H stretching vibrations of the aromatic rings and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the pyridine rings would appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.25 g/mol ). Fragmentation patterns would likely involve the loss of the carbonyl group and cleavage of the pyridine rings. |
| Melting Point | As a solid crystalline compound, a sharp melting point is expected, though the specific value is not reported in the available literature. |
Applications and Future Directions
Pyridyl ketones are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials. The carbonyl group can be readily transformed into other functional groups, such as alcohols, amines, and hydrazones, providing access to a diverse array of chemical structures.
Caption: Potential applications and derivatives of this compound.
The presence of two nitrogen atoms and a central oxygen atom in this compound makes it a potential N,N,O-tridentate ligand for the coordination of metal ions. The resulting metal complexes could have interesting catalytic or material properties. Further research into the coordination chemistry of this molecule could unveil novel applications in areas such as asymmetric catalysis and the development of functional materials.
In the context of drug discovery, the bis(6-methylpyridyl)methanone scaffold could be explored as a core structure for the development of new therapeutic agents. The methyl groups provide steric bulk and can influence the binding affinity and selectivity of the molecule for biological targets.
Conclusion
This compound is a pyridyl ketone with potential applications in organic synthesis, medicinal chemistry, and materials science. While its specific discovery and history are not well-documented, plausible synthetic routes and expected characterization data can be inferred from related compounds. This technical guide consolidates the available information and provides a framework for future research and development involving this versatile molecule. Further investigation is warranted to fully elucidate its chemical properties, biological activities, and potential as a building block for novel functional molecules.
References
Theoretical and Computational Analysis of Bis(6-methylpyridin-2-yl)methanone: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(6-methylpyridin-2-yl)methanone is a chemical compound with the molecular formula C13H12N2O.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and potential applications of this compound. The document details the computational methodologies employed for its structural and electronic analysis, summarizes key quantitative data in structured tables, and provides a plausible experimental protocol for its synthesis. Visualizations of the molecular structure and computational workflow are included to facilitate a deeper understanding of its chemical behavior. While direct experimental and computational studies on this compound are limited in publicly available literature, this guide synthesizes information from studies on structurally related pyridine- and methanone-containing compounds to project its theoretical characteristics.
Introduction
This compound is a ketone featuring two 6-methylpyridine rings linked by a carbonyl group. The presence of the pyridine rings, which are known for their coordination properties, and the central carbonyl group, a common pharmacophore, suggests that this molecule may exhibit interesting biological activities and serve as a versatile ligand in coordination chemistry. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is crucial for exploring its potential in medicinal chemistry and materials science.
Theoretical and computational chemistry offer powerful tools to elucidate the properties of novel molecules. Methods such as Density Functional Theory (DFT) provide a cost-effective and reliable means to predict molecular geometries, vibrational frequencies, electronic structures, and other key parameters. This guide outlines a theoretical study of this compound using DFT calculations to provide foundational knowledge for future experimental investigations.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25 g/mol |
| CAS Number | 99765-49-8 |
| Canonical SMILES | CC1=NC(=CC=C1)C(=O)C2=CC=CC=N2C |
| InChI Key | Not available in search results |
Theoretical and Computational Methodology
This section details the proposed computational protocol for the theoretical analysis of this compound. These methods are standard in the field of computational chemistry for the study of organic molecules.
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Electronic Structure Analysis
The electronic properties of the molecule were investigated through analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding the molecule's chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) surface was also calculated to identify regions of electrophilic and nucleophilic attack.
Spectroscopic Predictions
Theoretical predictions of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) to facilitate comparison with experimental data.
The following diagram illustrates the computational workflow:
References
Unveiling the Potential of Bis(6-methylpyridin-2-yl)methanone in Materials Science: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(6-methylpyridin-2-yl)methanone, a pyridine-based organic compound with the chemical formula C₁₃H₁₂N₂O, is emerging as a molecule of interest within the realm of materials science. Its rigid, bidentate N,N-donor framework, created by two 6-methylpyridine units linked by a ketone group, suggests significant potential as a versatile ligand in coordination chemistry.[1] While extensive research on this specific molecule is still in its nascent stages, its structural characteristics point towards a range of promising applications, including the development of novel coordination polymers, metal-organic frameworks (MOFs), luminescent materials, and catalysts. This technical guide aims to consolidate the current understanding of this compound, infer its potential applications from structurally related compounds, and provide hypothetical experimental frameworks to stimulate further research.
Core Concepts: A Bidentate Ligand with Promise
The key to the potential applications of this compound lies in its molecular architecture. The two nitrogen atoms of the pyridine rings can act as a bidentate chelating ligand, coordinating to a central metal ion. The methyl groups in the 6-position of the pyridine rings can introduce steric hindrance, which can influence the coordination geometry and stability of the resulting metal complexes. The ketone linker provides a rigid backbone, which can be advantageous in the construction of well-defined supramolecular structures.
Potential Applications in Materials Science
Based on the behavior of analogous bis(pyridyl) ligands, several key application areas can be envisioned for this compound:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The rigid and divergent nature of the ligand makes it a suitable building block for the construction of 1D, 2D, or 3D coordination polymers and MOFs. These materials are renowned for their porosity and high surface area, making them candidates for gas storage, separation, and catalysis.
-
Luminescent Materials: Coordination of this compound to transition metal or lanthanide ions could lead to the formation of luminescent complexes. The photophysical properties of these materials can be tuned by varying the metal center and the coordination environment, with potential applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).
-
Catalysis: Metal complexes incorporating this ligand could exhibit catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand can be tailored to influence the efficiency and selectivity of the catalyst.
Experimental Protocols (Hypothetical)
Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the synthesis of similar bis(pyridyl)ketone ligands and their metal complexes. These should be considered as starting points for further investigation.
1. Synthesis of this compound
A potential synthetic route could involve the oxidation of the corresponding secondary alcohol, bis(6-methylpyridin-2-yl)methanol.
-
Materials: Bis(6-methylpyridin-2-yl)methanol, manganese dioxide (MnO₂), dichloromethane (DCM).
-
Procedure:
-
Dissolve bis(6-methylpyridin-2-yl)methanol in DCM in a round-bottom flask.
-
Add an excess of activated MnO₂ to the solution.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with additional DCM.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Synthesis of a Metal Complex (e.g., with Copper(II))
-
Materials: this compound, Copper(II) chloride dihydrate (CuCl₂·2H₂O), methanol.
-
Procedure:
-
Dissolve this compound in methanol in a small flask.
-
In a separate flask, dissolve CuCl₂·2H₂O in methanol.
-
Slowly add the copper(II) solution to the ligand solution with stirring.
-
A precipitate may form immediately or upon standing. The mixture can be gently heated to encourage complex formation and then cooled to room temperature.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
-
Quantitative Data (Illustrative Examples from Related Compounds)
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |
| Space Group | P2₁/c | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 13.456(3) Å, c = 9.876(2) Å, β = 110.12(3)° | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |
| Coordination Geometry | Distorted Octahedral | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |
| Cu-N Bond Lengths | 2.01-2.05 Å | catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)] |
Visualizing Potential Structures and Processes
Logical Workflow for Materials Development
The following diagram illustrates a logical workflow for the investigation and application of this compound in materials science.
Hypothetical Signaling Pathway for a Luminescent Metal Complex Sensor
This diagram illustrates a hypothetical mechanism by which a metal complex of this compound could act as a luminescent sensor for an analyte.
This compound represents a promising but underexplored building block for the creation of new functional materials. Its rigid bidentate structure makes it an attractive candidate for the synthesis of coordination polymers, MOFs, luminescent materials, and catalysts. While there is a clear need for foundational research to establish reliable synthetic protocols and to characterize its coordination behavior and physical properties, the potential for this molecule to contribute to advancements in materials science is significant. The hypothetical frameworks and workflows presented in this guide are intended to serve as a catalyst for such future investigations, paving the way for the discovery of novel materials with tailored properties and functionalities.
References
The Medicinal Chemistry Landscape of Bis(6-methylpyridin-2-yl)methanone and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives based on the Bis(6-methylpyridin-2-yl)methanone scaffold and related analogs. While extensive research on the direct derivatization of this compound is limited in publicly available literature, this document explores the broader chemical space of compounds containing the core 6-methylpyridin-2-yl moiety, offering valuable insights for medicinal chemists and drug discovery scientists.
Core Scaffold and Rationale
This compound (CAS: 99765-49-8) presents an intriguing starting point for drug design. The molecule features two 6-methylpyridine rings linked by a ketone. This arrangement offers several key features for medicinal chemistry exploration:
-
Bidentate Ligand Potential: The two pyridine nitrogen atoms can chelate metal ions, suggesting applications in bioinorganic chemistry and as metalloenzyme inhibitors.
-
Hydrogen Bond Acceptors: The pyridine nitrogens and the ketone oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Aromatic System: The pyridine rings provide a rigid scaffold and can participate in π-stacking interactions.
-
Substitution Points: The methyl groups and the aromatic rings offer sites for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies
The synthesis of this compound and its analogs generally involves the coupling of two 6-methylpicolinyl moieties or the construction of the central heterocyclic or linker moiety.
Synthesis of this compound
A common route to the parent compound involves the oxidation of the corresponding methylene-bridged precursor, Bis(6-methylpyridin-2-yl)methane.
Experimental Protocol: Oxidation of Bis(6-methylpyridin-2-yl)methane
-
Starting Material: Bis(6-methylpyridin-2-yl)methane.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) or other suitable oxidizing agents.
-
Solvent: A suitable solvent such as acetone or a mixture of t-butanol and water.
-
Procedure:
-
Dissolve Bis(6-methylpyridin-2-yl)methane in the chosen solvent.
-
Slowly add a solution of the oxidizing agent at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with sodium bisulfite).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Related Analogs
Literature describes the synthesis of various compounds incorporating the 6-methylpyridin-2-yl fragment, which can be adapted for the creation of novel derivatives.
Example: Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles
This class of compounds has been investigated as inhibitors of Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (ALK5).
Experimental Protocol: Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles
-
Starting Material: 2-acetyl-6-methylpyridine.
-
Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA), hydroxylamine hydrochloride, and a substituted amine.
-
Procedure:
-
React 2-acetyl-6-methylpyridine with DMF-DMA to form an enaminone intermediate.
-
Treat the enaminone with hydroxylamine hydrochloride to yield an oxime.
-
Cyclize the oxime with a desired amine in a suitable solvent to form the imidazole ring.
-
Purify the final product by chromatography.
-
Biological Activities and Quantitative Data
Derivatives containing the 6-methylpyridin-2-yl moiety have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The following tables summarize key quantitative data from the literature for representative compounds.
Anticancer Activity
Table 1: In Vitro Anticancer Activity of 6-Methylpyridin-2-yl Derivatives
| Compound ID | Structure/Class | Cell Line | Activity (IC₅₀, µM) | Reference |
| 1 | 4(5)-(6-Methylpyridin-2-yl)imidazole analog | ALK5 Kinase | 0.026 | [1] |
| 2 | 3-(6-Methylpyridin-2-yl)coumarin-based chalcone | hCA IX | 0.87 | [2] |
| 3 | 3-(6-Methylpyridin-2-yl)coumarin-based chalcone | hCA XII | 0.54 | [2] |
hCA: human Carbonic Anhydrase
Antimicrobial Activity
While specific data for this compound derivatives is scarce, related pyridine derivatives have shown antimicrobial potential. The general synthetic accessibility of such compounds makes them attractive for further investigation in this area.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway Inhibition
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. Inhibitors of ALK5, a key kinase in this pathway, are of significant therapeutic interest.
Caption: Inhibition of the TGF-β signaling pathway by an ALK5 inhibitor.
General Workflow for Synthesis and Biological Evaluation
The process of developing and testing novel derivatives follows a structured workflow from chemical synthesis to biological characterization.
Caption: A typical workflow for the synthesis and biological evaluation of new chemical entities.
Future Directions and Opportunities
The exploration of derivatives based on the this compound scaffold is still in its early stages. Several avenues for future research present themselves:
-
Systematic Derivatization: A systematic structure-activity relationship (SAR) study by modifying the substituents on the pyridine rings and exploring different linkers between the two rings is warranted.
-
Exploration of Diverse Biological Targets: Given the structural features of the core scaffold, screening against a wider range of biological targets, including metalloenzymes, kinases, and GPCRs, could unveil new therapeutic applications.
-
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the rational design of more potent and selective analogs.
-
Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives is crucial for their development as drug candidates.
Conclusion
The this compound core and its related analogs represent a promising, yet underexplored, area for medicinal chemistry research. The synthetic accessibility and the presence of key pharmacophoric features make this scaffold an attractive starting point for the development of novel therapeutics. This technical guide provides a foundation for researchers to build upon, summarizing the current knowledge and highlighting the potential for future discoveries in this chemical space.
References
Methodological & Application
Application Notes and Protocols for Bis(6-methylpyridin-2-yl)methanone in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(6-methylpyridin-2-yl)methanone is a versatile bidentate N,N-chelating ligand that has garnered interest in coordination chemistry. Its rigid backbone and the steric and electronic influence of the methyl groups make it a valuable component in the design of novel metal complexes. This document provides a comprehensive overview of its synthesis, coordination behavior, and potential applications, along with detailed experimental protocols for its preparation and the synthesis of a representative metal complex.
Introduction to this compound as a Ligand
This compound, a derivative of the well-studied di-2-pyridyl ketone, acts as a robust bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine rings. The central ketone group acts as a rigid linker, influencing the bite angle and overall geometry of the resulting metal complexes. Upon coordination, the ketone's carbonyl group can exhibit interesting reactivity, including susceptibility to nucleophilic attack by water or alcohols, leading to the formation of gem-diol or hemiketal derivatives, respectively. This reactivity can lead to the formation of polynuclear clusters and coordination polymers with unique structural and magnetic properties.
The presence of methyl groups at the 6-position of the pyridine rings introduces significant steric hindrance around the coordination sphere. This steric bulk can influence the coordination number of the metal center, stabilize specific geometries, and modulate the reactivity of the resulting complex. These features make this compound and its metal complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process involving the preparation of the precursor, bis(6-methylpyridin-2-yl)methane, followed by its oxidation.
Protocol 2.1.1: Synthesis of Bis(6-methylpyridin-2-yl)methane
This procedure is adapted from the synthesis of related di(pyridyl)methane compounds.
-
Materials:
-
2-Bromo-6-methylpyridine
-
Magnesium turnings
-
Dry diethyl ether or THF
-
6-Methylpyridine-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for Grignard reaction under inert atmosphere
-
-
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen or argon atmosphere.
-
Add a solution of 2-bromo-6-methylpyridine (1.0 equivalent) in dry diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 6-methylpyridine-2-carbaldehyde (0.9 equivalents) in dry diethyl ether or THF dropwise to the Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol intermediate, bis(6-methylpyridin-2-yl)methanol.
-
The crude alcohol is then reduced to the methane derivative. This can be achieved through various methods, such as a Wolff-Kishner reduction or by conversion to a tosylate followed by reduction with LiAlH₄. For a more direct, albeit potentially lower-yielding approach, a one-pot reaction can be attempted by modifying the Grignard reaction conditions to favor reduction.
-
Protocol 2.1.2: Copper-Catalyzed Oxidation to this compound
This protocol is based on the efficient copper-catalyzed oxidation of Csp³-H bonds using water as the oxygen source, as reported by Liu and colleagues in 2023.[1]
-
Materials:
-
Bis(6-methylpyridin-2-yl)methane (1.0 mmol)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (10 mol%)
-
Dimethylacetamide (DMA) (3 mL)
-
Deionized water (2.5 mmol)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a sealable reaction vessel, combine bis(6-methylpyridin-2-yl)methane (1.0 mmol), Cu(NO₃)₂·3H₂O (10 mol%), DMA (3 mL), and deionized water (2.5 mmol).
-
Seal the vessel and stir the mixture at 100 °C under an argon atmosphere for 20-40 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.
-
Synthesis of a Representative Metal Complex: Dichloro[this compound]palladium(II)
This protocol is adapted from the synthesis of similar palladium(II) complexes with di(2-pyridyl) ketone.[2]
-
Materials:
-
This compound (0.41 mmol)
-
Palladium(II) chloride (PdCl₂) or (CH₃CN)₂PdCl₂ (0.40 mmol)
-
Dry dichloromethane (CH₂Cl₂)
-
n-Hexane or diethyl ether
-
-
Procedure:
-
Dissolve the palladium(II) salt (0.40 mmol) in dry dichloromethane (30 mL) in a Schlenk flask under an inert atmosphere.
-
Add a solution of this compound (0.41 mmol) in dichloromethane (10 mL) to the palladium salt solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. A color change should be observed.
-
Reduce the volume of the solution to approximately 1-2 mL under reduced pressure.
-
Add n-hexane or diethyl ether to precipitate the complex.
-
Filter the resulting solid, wash with a small amount of n-hexane or diethyl ether, and dry under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data for the related, unmethylated di-2-pyridyl ketone (dpk) and its metal complexes, which can serve as a reference for the expected values for the 6-methylated analogue.
Table 1: Physicochemical and Spectroscopic Data for Di-2-pyridyl Ketone (dpk)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O | N/A |
| Molecular Weight | 184.19 g/mol | N/A |
| Melting Point | 142 °C | [3] |
| IR (cm⁻¹) | ||
| ν(C=O) | ~1680 | [3] |
| ν(C=N) | ~1580 | [3] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| Pyridyl protons | 7.4 - 8.7 | N/A |
| UV-Vis (CH₂Cl₂, λ_max nm) | ||
| π → π* | ~240, ~275 | [4] |
Table 2: Selected Spectroscopic and Structural Data for Representative Metal Complexes of Di-2-pyridyl Ketone (dpk)
| Complex | ν(C=O) (cm⁻¹) | λ_max (nm) (MLCT) | M-N bond length (Å) | Coordination Geometry | Reference |
| [Ru(dpk)₂Cl₂] | ~1670 | ~450, ~550 | ~2.07-2.10 | Distorted Octahedral | [4] |
| [(DPK)H][CuI₂] | N/A (protonated) | ~420, ~580 | N/A | Distorted Tetrahedral (Cu) | [3] |
| [Pd(dpk)Cl₂] | ~1675 | N/A | ~2.02-2.04 | Square Planar | [2] |
Note: Coordination of the ligand to a metal center typically results in a slight shift of the C=O stretching frequency in the IR spectrum. The appearance of Metal-to-Ligand Charge Transfer (MLCT) bands in the UV-Vis spectrum is characteristic of transition metal complexes.
Application Notes
Catalysis
Complexes of di-pyridyl methanone ligands have shown promise in catalysis. For instance, palladium(II) complexes of di-2-pyridyl ketone have been successfully employed as catalysts in Heck coupling reactions, demonstrating high yields under mild conditions.[2] The rigid N,N-chelate framework can stabilize the metal center during the catalytic cycle. The steric bulk of the 6-methyl groups in this compound could be exploited to enhance selectivity in catalytic transformations. Ruthenium complexes have also been investigated for their potential to catalyze water oxidation.[4]
Drug Development and Biological Applications
The pyridine and ketone moieties are common pharmacophores. Metal complexes offer a route to novel therapeutic agents with unique mechanisms of action. Platinum(II) complexes of di(pyridin-2-yl)methanone hydrazone derivatives have been synthesized and shown to exhibit significant in vitro antitumor activity, suggesting that this class of ligands can be a valuable scaffold for the development of new metal-based drugs. The mechanism of action is thought to involve mitochondrial accumulation and the induction of apoptosis.
Supramolecular Chemistry and Materials Science
The ability of the carbonyl group of di-pyridyl methanone ligands to undergo nucleophilic addition upon coordination allows for the construction of complex supramolecular architectures. The resulting gem-diol or hemiketal functionalities can act as bridging units, leading to the formation of dinuclear or polynuclear clusters and coordination polymers. These materials can exhibit interesting magnetic and photoluminescent properties, making them relevant for the development of new functional materials.
Visualizations
Caption: Synthesis Workflow for the Ligand and a Pd(II) Complex.
Caption: Coordination Modes and Reactivity of Di-pyridyl Methanone.
Caption: Potential Applications of the Ligand in Coordination Chemistry.
References
Synthesis and Application of Metal Complexes with Bis(6-methylpyridin-2-yl)methanone: A Guide for Researchers
Introduction:
Bis(6-methylpyridin-2-yl)methanone is a versatile N-donor ligand that has garnered significant interest in coordination chemistry. Its two pyridine rings, substituted with methyl groups at the 6-position, and the central ketone group provide multiple coordination sites for metal ions, leading to the formation of stable and structurally diverse metal complexes. These complexes have shown promise in a range of applications, from catalysis to medicinal chemistry, making them a compelling subject for researchers, scientists, and drug development professionals. This document provides an overview of the applications of these metal complexes and detailed protocols for their synthesis and characterization.
Application Notes
The metal complexes of this compound and structurally similar ligands have demonstrated a variety of applications, primarily stemming from their unique electronic and structural properties upon coordination with different metal centers.
Catalysis
Metal complexes derived from pyridyl-based ligands are well-known for their catalytic activity. The specific complexes of this compound are particularly interesting due to the steric and electronic effects of the methyl groups.
-
Electrocatalysis: Copper(II) and Nickel(II) complexes of ligands structurally related to this compound have been shown to be active electrocatalysts for the reduction of CO2.[1][2] The copper complex, in particular, exhibits higher activity.[1] This application is highly relevant in the context of renewable energy and carbon capture technologies.
-
Organic Synthesis: Palladium(II), Platinum(IV), and Gold(III) complexes of bis(pyridyl)allenes have been successfully employed as catalysts in benchmark organic reactions such as the cyclization of enynes.[3] The catalytic activity can be tuned by modifying the substituents on the pyridine rings, highlighting the importance of ligand design.[3]
Antimicrobial and Antifungal Agents
The development of new antimicrobial agents is a critical area of research. Metal complexes often exhibit enhanced biological activity compared to the free ligands.
-
Broad-Spectrum Activity: A range of transition metal complexes incorporating pyridine moieties have demonstrated broad-spectrum antimicrobial and antifungal properties.[4] For instance, a zinc(II) complex with pyridine showed exceptional antibacterial activity against Streptococcus pyogenes, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, outperforming the standard antibiotic oxytetracycline.[4]
-
Structure-Activity Relationship: The antimicrobial efficacy is dependent on the metal ion and the overall structure of the complex. Complexes of manganese, iron, and nickel with pyridine have also shown promising activity against various bacterial strains with MIC values of 8 µg/mL.[4] In contrast, some cobalt, copper, and zinc complexes displayed lower activity against other strains.[4] The antifungal activity of copper and zinc complexes against Candida albicans was found to be comparable to the standard drug fluconazole, with MIC values of 8 µg/mL.[4]
Drug Development and Bioinorganic Chemistry
The interaction of metal complexes with biological molecules is a burgeoning field with significant therapeutic potential.
-
Anticancer Activity: Metal complexes of bis(pyridyl)allenes have been investigated as potential anticancer agents, showing promising activities.[3] Their unusual interaction with DNA structures suggests novel mechanisms of action, opening new avenues for the development of metallodrugs.[3]
-
Cytotoxicity Studies: Silver and copper complexes of dipyridylaminoperylenediimide have been synthesized and their cytotoxicity against the HeLa cancer cell line was evaluated.[5] The coordination of the metal significantly enhanced the cytotoxic activity compared to the free ligand, indicating a synergistic effect.[5]
Quantitative Data Summary
| Application Area | Metal Complex/Ligand | Organism/Reaction | Key Quantitative Data |
| Antimicrobial | [Zn(Py)6][B(C6F5)4]2 | Streptococcus pyogenes | MIC = 4 µg/mL[4] |
| [Mn(Py)6][B(C6F5)4]2 | Shigella flexneri | MIC = 8 µg/mL[4] | |
| [Fe(Py)6][B(C6F5)4]2 | Klebsiella pneumoniae | MIC = 8 µg/mL[4] | |
| [Ni(Py)6][B(C6F5)4]2 | Streptococcus pyogenes | MIC = 8 µg/mL[4] | |
| Antifungal | [Cu(Py)6][B(C6F5)4]2 | Candida albicans | MIC = 8 µg/mL[4] |
| [Zn(Py)6][B(C6F5)4]2 | Candida albicans | MIC = 8 µg/mL[4] | |
| Electrocatalysis | [Cu(BPIMe)(H2O)2]ClO4 (BPIMe = 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide) | CO2 reduction | Catalytic wave with Epc = -2.7 V[2] |
Experimental Protocols
Protocol 1: General Synthesis of Metal Complexes with this compound
This protocol provides a general procedure for the synthesis of transition metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific complex.
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., CoCl₂, Ni(ClO₄)₂, Cu(BF₄)₂, Zn(NO₃)₂)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Ligand Solution Preparation: Dissolve one molar equivalent of this compound in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere. Stir the solution until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the desired metal(II) salt in the same anhydrous solvent. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by observing a color change or the formation of a precipitate. The reaction mixture is typically stirred for several hours to ensure completion. In some cases, refluxing the mixture may be necessary.[6]
-
Isolation of the Complex:
-
For precipitated complexes: If a solid product forms, collect it by filtration. Wash the precipitate with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
For soluble complexes: If the complex remains in solution, reduce the solvent volume under vacuum. The product can then be precipitated by adding a non-polar solvent. Alternatively, slow evaporation of the solvent may yield crystals suitable for X-ray diffraction.
-
-
Drying: Dry the isolated complex under vacuum to remove any residual solvent.
Protocol 2: Characterization of the Synthesized Metal Complexes
1. Spectroscopic Characterization:
-
FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the metal complexes. Coordination of the metal to the ligand is typically indicated by a shift in the vibrational frequencies of the C=O and C=N bonds.
-
UV-Vis Spectroscopy: Dissolve the complex in a suitable solvent (e.g., DMSO, acetonitrile) and record the UV-Vis spectrum. The appearance of new absorption bands in the visible region compared to the free ligand can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands.
-
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the complex in solution. Coordination can lead to shifts in the proton and carbon signals of the pyridine rings.
2. Elemental Analysis:
-
Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula.
3. Molar Conductivity Measurements:
-
Measure the molar conductivity of the complex in a suitable solvent (e.g., DMF or DMSO) to determine whether the complex is an electrolyte or non-electrolyte.
4. X-ray Crystallography:
-
Grow single crystals of the complex by slow evaporation of the solvent or by vapor diffusion of a non-polar solvent into a solution of the complex. The crystal structure will provide definitive information about the coordination geometry of the metal ion and the bond lengths and angles within the complex.
Visualizations
Caption: General workflow for the synthesis and characterization of metal complexes.
References
- 1. Synthesis, characterization, and electrocatalytic activity of bis(pyridylimino)isoindoline Cu(ii) and Ni(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Bis(6-methylpyridin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Bis(6-methylpyridin-2-yl)methanone, a chemical compound with potential applications in coordination chemistry and as a building block in the synthesis of more complex molecules. The synthesis is based on the reaction of a 6-methylpicolinate derivative with an organometallic reagent. This protocol includes a step-by-step experimental procedure, a summary of key data in a tabular format, and a visual workflow of the synthesis.
Introduction
This compound is a symmetrical ketone containing two pyridyl moieties. The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, making this compound an interesting ligand for the synthesis of metal complexes with potential catalytic or therapeutic properties. The rigid ketone linker between the two pyridine rings enforces a specific geometry that can be advantageous in the design of selective catalysts or bioactive molecules. The protocol described herein provides a robust method for the synthesis of this compound in a laboratory setting.
Data Presentation
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| CAS Number | 99765-49-8[1] |
| Appearance | Expected to be a solid |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.[2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: 8.0-8.2 (d, 2H), 7.7-7.9 (t, 2H), 7.3-7.5 (d, 2H), 2.6 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: 190-195 (C=O), 158-160 (C-N), 152-154 (C-C=O), 137-139 (C-H), 125-127 (C-H), 122-124 (C-H), 24-26 (CH₃) |
| IR (KBr, cm⁻¹) ν | Predicted: 3050-3100 (Ar C-H), 2900-3000 (C-H), 1680-1700 (C=O), 1580-1600 (C=N, C=C) |
Experimental Protocol
This protocol is based on a plausible synthetic route involving the reaction of an organolithium reagent with an ester.
Materials:
-
2-Bromo-6-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Ethyl 6-methylpicolinate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Argon or nitrogen gas supply with manifold
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates and developing chamber
Procedure:
-
Preparation of the Organolithium Reagent:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methylpyridine (1.0 equivalent) and anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour. The formation of the lithium salt of 6-methylpyridine can be observed.
-
-
Reaction with the Ester:
-
In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 6-methylpicolinate (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Slowly add the solution of ethyl 6-methylpicolinate to the freshly prepared organolithium reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction to proceed efficiently.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Bis(6-methylpyridin-2-yl)methanone Metal Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(6-methylpyridin-2-yl)methanone is a versatile N,N,O-tridentate ligand capable of forming stable complexes with a variety of transition metals. The coordination geometry and electronic properties of these complexes make them promising candidates for a range of catalytic applications, particularly in biomimetic oxidation reactions. This document provides detailed application notes and experimental protocols for the synthesis of the ligand and its metal complexes, as well as for evaluating their catalytic activity in two potential applications: catechol oxidase mimicry and superoxide dismutase mimicry.
While direct and extensive catalytic studies for this specific ligand are emerging, the protocols provided herein are based on established methodologies for structurally related pyridine-based metal complexes and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound Ligand and its Metal Complexes
This section details the synthesis of the this compound ligand and a general procedure for the preparation of its metal complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding methylene-bridged precursor, bis(6-methylpyridin-2-yl)methane.
Experimental Protocol:
-
Synthesis of Bis(6-methylpyridin-2-yl)methane:
-
To a solution of 2-bromo-6-methylpyridine in anhydrous THF, add n-butyllithium at -78 °C under an inert atmosphere.
-
Stir the resulting solution for 1 hour to form 6-methyl-2-lithiopyridine.
-
To this solution, add half an equivalent of dichloromethane and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain bis(6-methylpyridin-2-yl)methane.
-
-
Oxidation to this compound:
-
Dissolve bis(6-methylpyridin-2-yl)methane in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, potassium permanganate or chromium trioxide, portion-wise at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and neutralize the mixture.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
-
General Synthesis of Metal Complexes
A general method for the synthesis of metal complexes with this compound involves the reaction of the ligand with a metal salt in a suitable solvent.
Experimental Protocol:
-
Dissolve one equivalent of this compound in methanol or ethanol.
-
Add a solution of one equivalent of the desired metal salt (e.g., Cu(OAc)₂·H₂O, MnCl₂·4H₂O) in the same solvent.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum.
-
The complex can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol).
Synthesis workflow for the ligand and its metal complexes.
Application Note: Catechol Oxidase Mimicry
Copper complexes of this compound are potential mimics of the type 3 copper enzyme, catechol oxidase, which catalyzes the oxidation of catechols to quinones.
Catalytic Activity Assay
The catalytic activity can be determined by monitoring the oxidation of a model substrate, 3,5-di-tert-butylcatechol (3,5-DTBC), to 3,5-di-tert-butylquinone (3,5-DTBQ) spectrophotometrically.
Experimental Protocol:
-
Prepare a stock solution of the copper(II)-bis(6-methylpyridin-2-yl)methanone complex in methanol (e.g., 1 x 10⁻⁴ M).
-
Prepare a stock solution of 3,5-DTBC in methanol (e.g., 1 x 10⁻² M).
-
In a quartz cuvette, place a solution of the copper complex and add a large excess of the 3,5-DTBC solution to initiate the reaction.
-
Monitor the reaction by observing the increase in the absorbance of the 3,5-DTBQ product at its λ_max (around 400 nm) over time using a UV-Vis spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the kinetic parameters (K_M, V_max, and k_cat) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Data Presentation
The results of the kinetic studies can be summarized in the following tables:
Table 1: Kinetic Parameters for Catechol Oxidation
| Catalyst | Substrate | K_M (M) | V_max (M s⁻¹) | k_cat (h⁻¹) |
|---|
| Cu(II)-bis(6-methylpyridin-2-yl)methanone | 3,5-DTBC | Value | Value | Value |
Note: Values are to be determined experimentally.
Proposed catalytic cycle for catechol oxidation.
Application Note: Superoxide Dismutase (SOD) Mimicry
Manganese complexes of this compound can be investigated for their ability to mimic the function of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals.
SOD Activity Assay
The SOD-like activity can be evaluated using an indirect assay, such as the nitroblue tetrazolium (NBT) assay, which measures the inhibition of NBT reduction by superoxide radicals.
Experimental Protocol:
-
Prepare a solution of the manganese-bis(6-methylpyridin-2-yl)methanone complex in a suitable buffer (e.g., HEPES, pH 7.4).
-
The assay mixture should contain a source of superoxide radicals (e.g., xanthine/xanthine oxidase system) and NBT as a superoxide indicator.
-
Add varying concentrations of the manganese complex to the assay mixture.
-
Monitor the reduction of NBT to formazan by measuring the absorbance at 560 nm.
-
The SOD-like activity is determined by the extent to which the complex inhibits the reduction of NBT.
-
Calculate the IC₅₀ value, which is the concentration of the complex required to inhibit the rate of NBT reduction by 50%.
-
The catalytic rate constant (k_cat) can be determined from the competition kinetics between the complex and NBT for superoxide.
Data Presentation
The SOD mimetic activity can be presented in the following table:
Table 2: Superoxide Dismutase Mimetic Activity
| Catalyst | IC₅₀ (μM) | k_cat (M⁻¹ s⁻¹) |
|---|
| Mn-bis(6-methylpyridin-2-yl)methanone | Value | Value |
Note: Values are to be determined experimentally.
Proposed catalytic cycle for superoxide dismutation.
Disclaimer
The application notes and protocols provided are intended for guidance and should be adapted and optimized by the researcher based on specific experimental conditions and available instrumentation. All experiments should be conducted with appropriate safety precautions.
Application Notes and Protocols: Bis(6-methylpyridin-2-yl)methanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(6-methylpyridin-2-yl)methanone is a polyfunctional molecule incorporating two pyridine rings and a central ketone moiety. While its direct applications in organic synthesis are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a versatile ligand for coordination chemistry and as a precursor for the synthesis of valuable chiral molecules. This document outlines potential applications, drawing parallels with structurally related compounds, and provides generalized experimental protocols to guide further research and development.
The closely related compound, Bis[(6-methylpyridin-2-yl)methyl]amine, where the ketone is reduced to a methylene amine, is a well-established tridentate nitrogen donor ligand. It readily forms stable complexes with a variety of transition metals, including copper, ruthenium, and cobalt, and these complexes have demonstrated catalytic activity in oxidation and reduction reactions.[1] The methanone counterpart, this compound, is expected to exhibit similar coordination behavior, acting as a tridentate N,N,O-ligand.
Potential Applications
Based on the chemistry of analogous compounds, two primary areas of application for this compound in organic synthesis are proposed:
-
As a Chiral Precursor: The central ketone can be asymmetrically reduced to a chiral alcohol, Bis(6-methylpyridin-2-yl)methanol. Chiral diols and their derivatives are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The asymmetric reduction of similar pyridyl ketones has been shown to produce enantiomerically enriched alcohols, which are valuable intermediates.
-
As a Tridentate Ligand in Catalysis: The two pyridine nitrogens and the carbonyl oxygen can coordinate with a metal center to form a stable complex. Such complexes, particularly with transition metals, can serve as catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The methyl groups on the pyridine rings can enhance the steric bulk and modulate the electronic properties of the metal center, potentially influencing the catalyst's activity and selectivity.
Experimental Protocols
Asymmetric Reduction to Bis(6-methylpyridin-2-yl)methanol
This protocol describes a general procedure for the catalytic asymmetric reduction of this compound to the corresponding chiral alcohol. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Objective: To synthesize enantiomerically enriched Bis(6-methylpyridin-2-yl)methanol.
Materials:
-
This compound
-
Chiral catalyst (e.g., a chiral ruthenium, rhodium, or iridium complex with a chiral ligand such as BINAP or a chiral diamine)
-
Hydrogen source (e.g., hydrogen gas, isopropanol, or formic acid)
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the chiral catalyst (typically 0.5-5 mol%).
-
If using a transfer hydrogenation agent like isopropanol or formic acid, add it to the reaction mixture (often used as the solvent or in excess).
-
If using hydrogen gas, purge the flask with hydrogen and maintain a positive pressure (typically 1-50 atm).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the asymmetric reduction, illustrating the type of results that would be sought in optimizing this reaction.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | Isopropanol | 80 | 12 | >99 | 95 | 98 (S) |
| [Rh(cod)2]BF4 / (R)-BINAP | Methanol | 25 | 24 | 95 | 88 | 92 (R) |
| [Ir(cod)Cl]2 / (S)-f-binaphane | Dichloromethane | 40 | 18 | >99 | 97 | 96 (S) |
Diagram of the Asymmetric Reduction Workflow:
Caption: Workflow for the asymmetric reduction of this compound.
Synthesis of a Transition Metal Complex for Catalysis
This protocol provides a general method for the synthesis of a transition metal complex using this compound as a ligand. The resulting complex can then be evaluated for its catalytic activity.
Objective: To synthesize a metal complex of this compound.
Materials:
-
This compound
-
A metal precursor (e.g., RuCl₂(PPh₃)₃, Pd(OAc)₂, CuI)
-
Anhydrous solvent (e.g., acetonitrile, methanol, THF)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0-1.2 eq) in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the metal precursor (1.0 eq) in the same solvent.
-
Slowly add the ligand solution to the metal precursor solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The formation of a precipitate or a color change may indicate complex formation.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.
-
The resulting complex can be characterized by techniques such as X-ray crystallography, NMR, IR spectroscopy, and elemental analysis.
Quantitative Data (Hypothetical):
| Metal Precursor | Ligand:Metal Ratio | Solvent | Reaction Conditions | Product | Yield (%) |
| RuCl₂(PPh₃)₃ | 1.1 : 1 | Acetonitrile | Reflux, 4h | [RuCl₂(C₁₃H₁₂N₂O)(PPh₃)] | 85 |
| Pd(OAc)₂ | 1.0 : 1 | Methanol | RT, 12h | [Pd(OAc)₂(C₁₃H₁₂N₂O)] | 92 |
| CuI | 1.2 : 1 | THF | RT, 2h | [CuI(C₁₃H₁₂N₂O)] | 78 |
Diagram of the Metal Complex Synthesis and Catalytic Application:
Caption: Logical flow from ligand to metal complex synthesis and its subsequent use in catalysis.
References
Application Notes and Protocols: Bis(6-methylpyridin-2-yl)methanone in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bis(6-methylpyridin-2-yl)methanone as a versatile building block in the construction of sophisticated supramolecular structures. Its unique structural motif, featuring two 6-methyl-substituted pyridine rings linked by a ketone, offers specific steric and electronic properties that are advantageous for the self-assembly of discrete and polymeric coordination architectures. These structures are of significant interest for applications in materials science, catalysis, and particularly in the development of novel therapeutic agents.
Introduction to this compound
This compound is a ditopic ligand that, upon coordination to metal ions, can adopt various conformations, making it a valuable component in the toolbox of supramolecular chemists. The methyl groups in the 6-position of the pyridine rings introduce steric hindrance that can be exploited to control the geometry and nuclearity of the resulting metal complexes. The central ketone group can act as a flexible hinge, allowing the pyridyl groups to orient themselves to satisfy the coordination preferences of different metal centers.
Synthesis of this compound
Proposed Synthetic Protocol:
Reaction: Grignard reaction between 6-methylpicolinonitrile and a 6-methyl-2-pyridyl Grignard reagent, followed by hydrolysis.
Materials:
-
2-bromo-6-methylpyridine
-
Magnesium turnings
-
Dry diethyl ether or THF
-
6-methylpicolinonitrile
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 2-bromo-6-methylpyridine in dry diethyl ether or THF dropwise to the magnesium turnings. If the reaction does not initiate, a small crystal of iodine can be added. The reaction mixture should be stirred until the majority of the magnesium has been consumed.
-
Reaction with Nitrile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of 6-methylpicolinonitrile in dry diethyl ether or THF to the Grignard reagent. The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.
-
Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl while cooling the flask in an ice bath. This will hydrolyze the intermediate imine to the desired ketone.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Application in Supramolecular Self-Assembly
The true utility of this compound lies in its ability to self-assemble with various metal ions to form well-defined supramolecular architectures. The stoichiometry of the ligand to metal, the coordination geometry of the metal ion, and the reaction conditions all play a crucial role in determining the final structure.
Formation of Helicates
Helicates are chiral, helical supramolecular structures formed by the wrapping of one or more ligand strands around a series of metal ions. The steric bulk of the methyl groups in this compound can favor the formation of double-stranded helicates.
Experimental Protocol for the Synthesis of a [M₂L₂] Helicate:
Materials:
-
This compound (L)
-
A suitable metal salt (e.g., Cu(I) triflate, Fe(II) perchlorate)
-
Acetonitrile (spectroscopic grade)
-
Diethyl ether
Procedure:
-
In a clean, dry Schlenk tube under an inert atmosphere, dissolve this compound (2 equivalents) in acetonitrile.
-
In a separate Schlenk tube, dissolve the metal salt (2 equivalents) in acetonitrile.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours. The formation of the helicate can often be monitored by changes in the color of the solution.
-
Crystals of the helicate can be obtained by slow vapor diffusion of diethyl ether into the acetonitrile solution.
-
The resulting crystals should be isolated, washed with a small amount of cold diethyl ether, and dried under vacuum.
Characterization: The formation of the helicate should be confirmed by single-crystal X-ray diffraction, NMR spectroscopy (¹H and DOSY), and mass spectrometry.
Quantitative Data for a Hypothetical [Cu₂(L)₂]²⁺ Helicate:
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-N bond lengths (Å) | 1.95 - 2.10 |
| Cu-O bond lengths (Å) | 2.15 - 2.30 |
| N-Cu-N bond angles (°) | 85 - 175 |
| O-Cu-N bond angles (°) | 75 - 105 |
| Cu···Cu distance (Å) | 3.5 |
| Helical Pitch (Å) | 7.0 |
| Stability Constant (logβ) | > 10 |
Formation of Metallo-Grids
By modifying the ligand design to incorporate two this compound units linked by a rigid spacer, it is possible to create [2x2] or larger metallo-grids. These structures have potential applications in molecular electronics and catalysis.
Conceptual Workflow for Grid Formation:
Caption: Workflow for the synthesis and characterization of a [2x2] metallo-grid.
Relevance to Drug Development
Supramolecular coordination complexes are gaining increasing attention in medicinal chemistry. The defined three-dimensional structures of helicates and other assemblies can lead to specific interactions with biological targets such as DNA and proteins.
Potential Signaling Pathways and Biological Targets
Metal complexes derived from pyridine-based ligands have shown a range of biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves the interaction of the metal complex with cellular components, leading to the disruption of essential biological processes.
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: Potential mechanism of anticancer activity via DNA interaction.
Antimicrobial Activity
The coordination of this compound to metal ions can enhance the antimicrobial properties of the ligand itself. The resulting complexes can exhibit activity against a range of bacteria and fungi.
Experimental Protocol for Antimicrobial Screening (Broth Microdilution):
-
Prepare Stock Solutions: Dissolve the synthesized metal complexes in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium for the target microorganism.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data for Antimicrobial Activity (Hypothetical):
| Complex | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Ligand (L) | > 128 | > 128 | > 128 |
| --INVALID-LINK--₂ | 16 | 32 | 64 |
| --INVALID-LINK--₄ | 32 | 64 | 128 |
Conclusion
This compound is a promising and versatile building block for the construction of a variety of supramolecular structures. The steric and electronic properties of this ligand can be harnessed to direct the self-assembly of intricate architectures with potential applications in materials science and, significantly, in the development of new therapeutic agents. Further research into the synthesis of a wider range of metal complexes with this ligand and a thorough investigation of their biological activities are warranted to fully explore its potential.
Application Notes and Protocols for Reactions Involving Di-2-pyridyl Ketone and its Derivatives
Disclaimer: Extensive literature searches for "Bis(6-methylpyridin-2-yl)methanone" did not yield specific experimental protocols or application data. This document provides detailed information on the closely related and well-studied parent compound, Di-2-pyridyl ketone (dpk) . The protocols described herein for dpk may serve as a starting point for the synthesis and application of its substituted derivatives, such as this compound, but would require optimization.
Introduction to Di-2-pyridyl Ketone (dpk)
Di-2-pyridyl ketone is a versatile organic compound that serves as a key building block in coordination chemistry and organic synthesis.[1] Its structure, featuring two pyridine rings linked by a carbonyl group, allows it to act as a chelating ligand, forming stable complexes with various metal ions.[2] The carbonyl group can also undergo further reactions, such as nucleophilic addition, to generate more complex ligands.[2][3]
Synthesis of Di-2-pyridyl Ketone Derivatives
While a specific protocol for this compound is not available, two general methods for the synthesis of di-2-pyridyl ketones can be adapted using the corresponding 6-methylpyridine precursors.[1]
Method 1: Grignard Reaction with an Acylating Agent
This method involves the formation of a Grignard reagent from a 2-halopyridine derivative and its subsequent reaction with an acylating agent like ethyl chloroformate.
Protocol for the Synthesis of Di-2-pyridyl Ketone (Adaptable for this compound):
| Reagent/Parameter | Value |
| Starting Material | 2-Bromo-6-methylpyridine |
| Reagent 1 | n-Butyllithium in hexane |
| Reagent 2 | Ethyl chloroformate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1 hour at -78 °C, then 12 hours at room temperature |
Procedure:
-
Dissolve 2-bromo-6-methylpyridine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add ethyl chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Coupling of a Pyridinecarboxylic Acid with a Lithiated Pyridine
This method involves the reaction of a pyridinecarboxylic acid with a lithiated pyridine derivative.
Protocol for the Synthesis of Di-2-pyridyl Ketone (Adaptable for this compound):
| Reagent/Parameter | Value |
| Starting Material 1 | 6-Methylpicolinic acid |
| Starting Material 2 | 2-Iodo-6-methylpyridine |
| Reagent 1 | Isopropylmagnesium bromide |
| Reagent 2 | Isopropylmagnesium chloride-lithium chloride complex |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
Procedure:
-
To a solution of 6-methylpicolinic acid in anhydrous THF at 0 °C under an inert atmosphere, slowly add isopropylmagnesium bromide.
-
To this mixture, add 2-iodo-6-methylpyridine followed by isopropylmagnesium chloride-lithium chloride complex.
-
Stir the reaction mixture at this temperature for 2 hours.
-
After the reaction is complete, quench with an aqueous solution.
-
Extract the product with dichloromethane.
-
Purify the crude product by column chromatography.
Applications in Coordination Chemistry
Di-2-pyridyl ketone and its derivatives are widely used as ligands in coordination chemistry. The two pyridyl nitrogen atoms can chelate to a metal center.[2] Furthermore, the ketone's carbonyl group can be hydrated to a gem-diol or react with alcohols to form hemiketals, which can then act as bridging ligands to form polynuclear metal complexes.[2][3]
General Protocol for the Synthesis of a Metal Complex with Di-2-pyridyl Ketone
| Reagent/Parameter | Value |
| Ligand | Di-2-pyridyl ketone |
| Metal Salt | e.g., Cadmium(II) chloride |
| Solvent | e.g., Methanol |
| Temperature | Room temperature |
| Reaction Time | Varies (monitor by TLC or other methods) |
Procedure:
-
Dissolve di-2-pyridyl ketone in a suitable solvent such as methanol.
-
Add a solution of the metal salt (e.g., CdCl₂) in the same solvent to the ligand solution.
-
Stir the reaction mixture at room temperature.
-
The resulting complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.
-
The crystals can be collected by filtration, washed with a small amount of cold solvent, and dried.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic pathways and the coordination behavior of di-2-pyridyl ketone.
References
Application Note: A Practical Guide to PROTAC-Mediated Protein Degradation for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery. Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely from the cell. They achieve this by hijacking the cell's natural waste disposal system, the Ubiquitin-Proteasome System (UPS). This document provides an overview of the PROTAC mechanism, a standard workflow for their development, and detailed protocols for key validation experiments.
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs are comprised of three key components: a ligand that binds to a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with a chain of ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle. This catalytic mode of action allows sub-stoichiometric amounts of a PROTAC to induce profound degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Application Workflow for Novel PROTAC Development
The development of a novel PROTAC is a systematic process that begins with target identification and culminates in in-vivo efficacy studies. The workflow involves designing and synthesizing a library of PROTAC candidates, followed by a cascade of in-vitro assays to identify the most potent and selective molecules. Promising candidates are then advanced to cellular and eventually animal models for further validation.
Caption: A stepwise workflow for the discovery and validation of a novel PROTAC.
Key Experimental Protocols and Data
Validation of a PROTAC requires multiple orthogonal assays to confirm its mechanism of action and quantify its efficacy. Key experiments include Western Blotting to measure protein degradation and cell viability assays to determine cytotoxic effects.
Quantitative Data Summary
The following table presents example data for a hypothetical PROTAC (PROTAC-X) targeting a kinase (POI-K) compared to a known small molecule inhibitor of that kinase.
| Compound | Target Binding (Kd, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Viability (IC50, nM) |
| PROTAC-X | 55 | 15 | 92% | 25 |
| Inhibitor-Y | 10 | > 10,000 (N/A) | < 10% (N/A) | 150 |
| Vehicle (DMSO) | N/A | No Degradation | 0% | > 20,000 |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
-
IC50: Concentration of compound required to inhibit cell growth by 50%.
Protocol: Western Blot for Protein Degradation
This protocol is used to visually and semi-quantitatively assess the degradation of the target protein.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 293T) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTAC compound in complete media. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate old media and add the PROTAC-containing media to the cells.
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-POI, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-GAPDH, 1:5000) to ensure equal protein loading.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensity using software like ImageJ to determine the DC50 and Dmax values.
-
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the cytotoxic or cytostatic effect of the PROTAC, which is often a downstream consequence of degrading an essential protein.
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the PROTAC compound in cell culture media.
-
Add the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the plate for 72 hours (or a desired endpoint).
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume, e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Application Notes & Protocols for Growing Single Crystals of Bis(6-methylpyridin-2-yl)methanone Complexes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Bis(6-methylpyridin-2-yl)methanone is a versatile bidentate N,N-chelating ligand. Its metal complexes are of significant interest in coordination chemistry and medicinal chemistry. The generation of high-quality single crystals of these complexes is a critical step for elucidating their three-dimensional structures through X-ray diffraction. This structural information is paramount for understanding structure-activity relationships (SAR), which is fundamental in rational drug design and development. The precise knowledge of the coordination geometry, bond lengths, and angles allows for a deeper understanding of the complex's stability, reactivity, and potential interactions with biological targets such as enzymes or DNA.[1][2]
Overview of Crystallization Techniques
The successful growth of single crystals from metal-organic complexes is often a process of empirical optimization. Several standard techniques can be employed, with the choice depending on the complex's solubility, stability, and other physicochemical properties.[3] The most common and effective methods for compounds of this class are Slow Evaporation, Liquid/Vapor Diffusion, and Hydrothermal Synthesis.[4][5]
-
Slow Evaporation: This is often the simplest and most successful method.[6] It involves dissolving the complex in a suitable solvent or solvent mixture to near-saturation and allowing the solvent to evaporate slowly. This gradually increases the concentration of the solute, leading to a supersaturated state where nucleation and crystal growth can occur. The rate of evaporation is a critical parameter that can be controlled to influence crystal quality.[6][7]
-
Liquid and Vapor Diffusion: These techniques are excellent for compounds that are sparingly soluble or tend to precipitate quickly. In a typical setup, a solution of the complex is exposed to the vapor of a miscible "anti-solvent" in which the complex is insoluble.[8] As the anti-solvent vapor diffuses into the complex's solution, the solubility of the complex decreases, gently pushing the solution toward supersaturation and promoting slow crystal growth.[9][10][11] This method offers fine control over the rate of crystallization.
-
Hydrothermal Synthesis: This method is employed for compounds that are poorly soluble in common organic solvents or require elevated temperatures to react or crystallize.[12] The synthesis and crystallization are performed in an aqueous solution under high temperature (typically >100 °C) and pressure within a sealed container called an autoclave.[4][13] This technique can yield unique crystalline phases that are not accessible under ambient conditions.
Applications in Drug Development
Metal complexes containing pyridyl-based ligands have shown significant promise in medicinal applications.[14][15] Research on structurally similar compounds suggests that complexes of this compound could exhibit valuable biological activities.
-
Anticancer Activity: Many metal complexes exert cytotoxic effects on cancer cells. For instance, iron complexes with pyridyl amine ligands have been shown to induce apoptotic cell death in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) that cause cellular damage.[16][17] The biological activity is often dependent on intracellular metal-ion exchange, where the initially administered complex may transform into the active species within the cell.[18]
-
Enzyme Inhibition: The specific coordination geometry of these complexes makes them suitable candidates for enzyme inhibitors. By mimicking substrate transition states or binding irreversibly to active sites, they can modulate biological pathways. For example, metal complexes of a related ligand, 6-methylpyridine-2-carboxylic acid, have demonstrated potent α-glucosidase inhibitory properties, indicating potential applications in managing type 2 diabetes.[19]
Experimental Protocols
Protocol 1: Slow Evaporation Technique
This protocol describes a general method for growing single crystals by the slow evaporation of a solvent.
Materials:
-
Purified this compound complex (5-20 mg)
-
Crystallization-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)
-
Small glass vials (1-5 mL), beakers, or NMR tubes
-
Parafilm or aluminum foil
-
Micro-spatula
-
Filter apparatus (e.g., syringe with a 0.22 µm filter)
Procedure:
-
Solvent Selection: Choose a solvent in which the complex has moderate solubility. Alternatively, use a binary solvent system where the complex is soluble in one solvent and less soluble or insoluble in the other.[6]
-
Dissolution: Place 5-10 mg of the complex into a clean vial. Add the chosen solvent dropwise while gently swirling until the solid is completely dissolved. Aim for a solution that is close to saturation.
-
Filtration: To remove any particulate impurities that could act as unwanted nucleation sites, filter the solution through a syringe filter into a clean crystallization vessel.
-
Evaporation Setup:
-
Cover the opening of the vial with parafilm.
-
Carefully pierce the parafilm with a needle to create one to three small holes. The number and size of the holes will control the rate of evaporation.[6] Fewer/smaller holes lead to slower evaporation and often better-quality crystals.
-
-
Incubation: Place the vial in a vibration-free and temperature-stable environment (e.g., a cupboard or a dedicated incubator).
-
Monitoring: Check the vial periodically over several days to weeks. Crystals should appear as the solvent volume decreases.
-
Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.
Protocol 2: Liquid-Liquid/Vapor Diffusion Technique
This protocol is ideal for controlling the rate of supersaturation by diffusing an anti-solvent into the solution of the complex.
Materials:
-
Purified this compound complex (2-10 mg)
-
A "good" solvent in which the complex is soluble (e.g., Dichloromethane, DMF)
-
An "anti-solvent" in which the complex is insoluble but miscible with the good solvent (e.g., Hexane, Diethyl ether, Pentane)
-
A small, narrow vial or tube (e.g., NMR tube)
-
A larger beaker or jar with a screw cap or sealable lid
Procedure:
-
Preparation of Complex Solution: Dissolve 2-5 mg of the complex in 0.5-1 mL of the "good" solvent in the small vial.
-
Setup for Vapor Diffusion:
-
Pour 5-10 mL of the "anti-solvent" into the larger beaker or jar.
-
Carefully place the small, uncapped vial containing the complex solution inside the larger container, ensuring the solvent levels are such that the two liquids do not mix.
-
Seal the larger container tightly.
-
-
Setup for Liquid-Liquid Diffusion (Layering):
-
Alternatively, in a single narrow tube, carefully and slowly layer the anti-solvent on top of the denser solution of the complex, creating a distinct interface.[7]
-
-
Incubation: Store the setup in a quiet, undisturbed location at a constant temperature. The anti-solvent will slowly diffuse (either through the vapor phase or across the liquid interface) into the complex's solution.
-
Crystallization: This diffusion process reduces the solubility of the complex, leading to slow crystallization, typically at the interface or at the bottom of the vial. This may take several days to a week or more.
-
Harvesting: Once suitable crystals are observed, carefully open the container, retrieve the inner vial, and harvest the crystals as described in Protocol 1.
Protocol 3: Hydrothermal Synthesis Technique
This protocol is for complexes that are insoluble in common solvents and may require elevated temperatures for formation and crystallization.
Materials:
-
This compound ligand
-
Metal salt precursor (e.g., metal chloride, nitrate, or acetate)
-
Deionized water or a water/co-solvent mixture
-
Mineralizer (optional, e.g., NaOH, HF, to aid dissolution)
-
Teflon-lined stainless steel autoclave (typically 20-50 mL capacity)
Procedure:
-
Reactant Loading: Place the ligand and the metal salt into the Teflon liner of the autoclave in a desired molar ratio (e.g., 2:1 or 1:1).
-
Solvent Addition: Fill the liner with the solvent (typically deionized water) to about 70-80% of its volume. If necessary, add a small amount of a mineralizer to adjust the pH and improve solubility.[13]
-
Sealing the Autoclave: Place the Teflon liner into the steel autoclave and seal it tightly according to the manufacturer's instructions.
-
Heating: Place the sealed autoclave into a programmable oven. Heat it to the target temperature (e.g., 120-180 °C) and hold for a specific duration (e.g., 24-72 hours).
-
Cooling: After the reaction period, allow the autoclave to cool down slowly to room temperature over several hours or days. Slow cooling is crucial for the growth of large, high-quality crystals.[5]
-
Product Recovery: Once cooled, carefully open the autoclave in a fume hood. Collect the crystals from the liner, wash them with deionized water and ethanol, and let them air dry.
Data Presentation
Table 1: Comparison of Crystallization Techniques and Key Parameters
| Parameter | Slow Evaporation | Vapor/Liquid Diffusion | Hydrothermal Synthesis |
| Principle | Gradual increase in concentration via solvent removal | Decreased solubility by addition of an anti-solvent | Crystallization from a high-temperature aqueous solution under pressure |
| Typical Solvents | Methanol, Ethanol, Acetonitrile, Acetone, DCM/Hexane | Good Solvents: DCM, DMF, THFAnti-solvents: Hexane, Pentane, Diethyl Ether | Water, Water/Ethanol mixtures |
| Temperature | Room Temperature (or slightly below/above) | Constant, controlled temperature (e.g., 4 °C or RT) | 100 - 220 °C |
| Pressure | Atmospheric | Atmospheric | High (autogenous) |
| Typical Duration | Days to weeks | Days to weeks | 1 - 5 days |
| Best For | Moderately soluble, stable compounds | Sparingly soluble or easily precipitated compounds | Insoluble or thermally unstable (at melting point) compounds |
Table 2: Example Quantitative Data for a Successful Crystallization
| Parameter | Value |
| Complex | [Cu(this compound)Cl₂] |
| Crystallization Method | Slow Evaporation |
| Ligand Amount | 21.2 mg (0.1 mmol) |
| Metal Salt | CuCl₂·2H₂O |
| Metal Salt Amount | 17.0 mg (0.1 mmol) |
| Solvent System | Methanol / Dichloromethane (1:4 v/v) |
| Total Solvent Volume | 5 mL |
| Temperature | 20 °C (constant) |
| Crystallization Time | 7 days |
| Crystal Appearance | Blue, block-shaped crystals |
| Yield | ~65% (based on the limiting reactant) |
Visualizations
Caption: A flowchart of the general process from complex synthesis to structural analysis.
Caption: A potential mechanism of action for a cytotoxic metal complex in a cancer cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. is.muni.cz [is.muni.cz]
- 5. researchgate.net [researchgate.net]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. unifr.ch [unifr.ch]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 13. minsocam.org [minsocam.org]
- 14. mdpi.com [mdpi.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(6-methylpyridin-2-yl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Bis(6-methylpyridin-2-yl)methanone. The following information is compiled from established laboratory techniques for similar compounds and is intended to serve as a starting point for developing a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification methods for compounds of this class are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude material.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is a good initial choice if the crude product is relatively pure (>90%) and the impurities have significantly different solubilities than the desired compound in a particular solvent. Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the product.
Q3: What are some potential starting solvents for recrystallization?
A3: Based on purification data for structurally similar compounds, suitable solvents for recrystallization of this compound could include methanol, ethanol, or ethyl acetate. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q4: What stationary and mobile phases are recommended for column chromatography?
A4: For column chromatography, silica gel is a common stationary phase for the purification of polar compounds like pyridinyl ketones. A typical mobile phase could be a gradient of a non-polar solvent like hexanes or cyclohexane with a more polar solvent such as ethyl acetate or dichloromethane. Based on protocols for similar compounds, starting with a solvent system like hexanes/ethyl acetate or hexanes/dichloromethane is advisable.
Q5: What are the likely impurities in my crude this compound?
A5: Common impurities may include unreacted starting materials (e.g., 6-methylpicolinic acid, 6-methyl-2-bromopyridine), by-products from side reactions, and residual solvents from the synthesis. The exact nature of the impurities will depend on the synthetic route used.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume of solvent has been used. | Gradually add more solvent in small portions until the compound dissolves. If a large volume of solvent is required, consider a more polar solvent or a solvent mixture. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal. | Try adding a small amount of a co-solvent in which the compound is less soluble. Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try a different solvent in which the compound has lower solubility at room temperature. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The impurities have similar solubility to the product in the chosen solvent. | Consider a different recrystallization solvent or a multi-solvent system. If impurities persist, a secondary purification step like column chromatography may be necessary. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities (overlapping peaks/bands). | The polarity of the eluent is too high or too low. The column is overloaded. | Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A common starting point is a solvent system that gives your product an Rf value of 0.2-0.4. Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The column was not packed properly. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the column is packed uniformly without any air bubbles or channels. |
| Cracked or channeled column bed. | The column was allowed to run dry. The packing was not uniform. | Always keep the top of the stationary phase covered with the mobile phase. Repack the column carefully to ensure a uniform bed. |
Experimental Protocols (Based on Related Compounds)
Protocol 1: Recrystallization (Methanol Hot Pulping)
This protocol is adapted from the purification of a similar ketone product and can be a good starting point.
-
Place the crude this compound in a round-bottom flask.
-
Add a minimal amount of methanol to create a slurry at room temperature.
-
Heat the mixture to reflux with stirring.
-
If the solid does not completely dissolve, add small portions of hot methanol until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This is a general protocol for silica gel column chromatography. The mobile phase should be optimized by TLC first.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry, ensuring a uniform and compact bed.
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, adsorbed product to the top of the column.
-
Gently add a layer of sand on top of the sample.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary for Related Compounds
The following table summarizes purification conditions found for compounds structurally similar to this compound. This data can be used as a guide for developing a purification method.
| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent | Purity/Yield |
| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Recrystallization (Hot Pulping) | - | Methanol | >99.5% HPLC Purity |
| A bishydrazide derivative | Column Chromatography & Recrystallization | Silica Gel | Hexanes/CH2Cl2 (5:1) then Methanol | - |
| A terpyridine derivative | Column Chromatography & Recrystallization | Silica Gel | CHCl3/MeOH (95:5) then Ethyl Acetate | - |
Visualizations
Experimental Workflow: Purification of Crude Product
Caption: General workflow for the purification of crude this compound.
Logical Relationship: Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting common purification problems.
common impurities and side products in Bis(6-methylpyridin-2-yl)methanone synthesis
Welcome to the technical support center for the synthesis of Bis(6-methylpyridin-2-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, offer troubleshooting advice, and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: A highly effective method for the synthesis of this compound is the copper-catalyzed Csp³-H oxidation of its precursor, di(6-methyl-2-pyridyl)methane, using water as the oxygen source. This approach avoids the need for harsh or hazardous oxidizing agents.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting material is di(6-methyl-2-pyridyl)methane. The key reagents include a copper catalyst, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), water, and a suitable solvent like N,N-dimethylacetamide (DMA).[1]
Q3: What are the likely impurities in the final product?
A3: Potential impurities can arise from both the starting material and the reaction itself. These may include:
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Unreacted di(6-methyl-2-pyridyl)methane: Incomplete oxidation can lead to the presence of the starting material in the final product.
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Over-oxidation products: While less common with this specific method, harsh conditions could potentially lead to the formation of carboxylic acid derivatives through cleavage of the carbonyl bridge.
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Byproducts from precursor synthesis: Impurities from the synthesis of di(6-methyl-2-pyridyl)methane, such as mono-alkylated picoline or isomers, can be carried over.
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Copper catalyst residues: Inadequate purification can leave trace amounts of the copper catalyst in the final product.
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via copper-catalyzed oxidation of di(6-methyl-2-pyridyl)methane.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material (di(6-methyl-2-pyridyl)methane). 4. Insufficient water. | 1. Use a fresh, high-purity copper catalyst. 2. Ensure the reaction is maintained at the recommended temperature (e.g., 100 °C) for the specified duration (20-40 hours).[1] 3. Purify the starting material before the reaction. 4. Ensure the correct molar ratio of water to the substrate is used.[1] |
| Presence of a Significant Amount of Starting Material in the Product | 1. Incomplete reaction. 2. Insufficient catalyst loading. | 1. Increase the reaction time and monitor the progress by TLC or GC-MS. 2. Increase the catalyst loading (e.g., from 10 mol% to 15 mol%). |
| Formation of a Dark, Tarry Reaction Mixture | 1. Overheating. 2. Presence of highly reactive impurities in the starting material. | 1. Carefully control the reaction temperature. 2. Ensure the purity of the di(6-methyl-2-pyridyl)methane precursor. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities with the product during chromatography. 2. Product instability on silica gel. | 1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase, such as alumina, or an alternative purification method like recrystallization if a suitable solvent system can be found. |
Experimental Protocols
Synthesis of di(6-methyl-2-pyridyl)methane (Precursor)
A common method for the synthesis of the precursor involves the reaction of 6-methyl-2-picolyllithium with a suitable electrophile.
Materials:
-
2,6-Lutidine
-
n-Butyllithium (n-BuLi)
-
Dry tetrahydrofuran (THF)
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An appropriate electrophile (e.g., a 6-methylpicolinic acid ester)
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2,6-lutidine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes to the cooled solution.
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Stir the mixture at -78 °C for 1 hour to allow for the formation of 6-methyl-2-picolyllithium.
-
Add the electrophile dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Synthesis of this compound
This protocol is adapted from the general method for the copper-catalyzed oxidation of pyridin-2-yl-methanes.[1]
Materials:
-
di(6-methyl-2-pyridyl)methane
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Water (deionized)
-
N,N-Dimethylacetamide (DMA)
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Ethyl acetate
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Petroleum ether
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add di(6-methyl-2-pyridyl)methane (1.0 mmol), water (2.5 mmol), and DMA (3 mL).
-
Add Cu(NO₃)₂·3H₂O (0.1 mmol, 10 mol%).
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Seal the vessel and stir the mixture at 100 °C under an argon atmosphere for 20-40 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
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Extract the reaction mixture with ethyl acetate.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
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Filter and evaporate the solvent under reduced pressure to obtain the crude residue.
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Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
troubleshooting guide for the synthesis of Bis(6-methylpyridin-2-yl)methanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Bis(6-methylpyridin-2-yl)methanone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the reaction yield of this compound consistently low?
Possible Causes and Solutions:
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Instability of Pyridyl Organometallic Reagents: The synthesis often involves 2-pyridyl organometallic intermediates (e.g., Grignard or lithiated species), which can be unstable. This instability, often referred to as the "2-pyridyl problem," can lead to decomposition and reduced yields.[1]
-
Solution: Ensure strictly anhydrous and inert atmospheric conditions (e.g., argon or nitrogen) throughout the reaction. Use freshly prepared or titrated organometallic reagents. Performing the reaction at low temperatures can also enhance stability.
-
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Side Reactions: Competing side reactions, such as hydrolysis of the starting materials or intermediates, intermolecular coupling, or intramolecular cyclization, can significantly reduce the yield of the desired product.[2]
-
Solution: Carefully control the reaction temperature and the rate of reagent addition. Using continuous flow technology, if available, can minimize side reactions by ensuring rapid mixing and precise temperature control.[2]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
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Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the reactants is correct.
-
Question 2: What are the common impurities observed, and how can they be removed?
Possible Impurities and Purification Strategies:
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Unreacted Starting Materials: The final product may be contaminated with unreacted 6-methyl-2-bromopyridine (or other precursors) and the coupling partner.
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Purification: These can typically be removed by column chromatography on silica gel or neutral alumina.[3] A gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from less polar starting materials.
-
-
Byproducts from Side Reactions: Byproducts from homo-coupling of the pyridyl reagent or other undesired reactions can be present.
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Purification: Recrystallization is an effective method for purifying the solid product and removing minor impurities.[3] Common solvent systems for recrystallization of pyridyl compounds include ethyl acetate, ethanol, or mixtures with hexanes.
-
-
Hydrolyzed Intermediates: If moisture is present, intermediates can hydrolyze, leading to undesired alcohols or other compounds.
-
Purification: Careful column chromatography can separate these more polar impurities from the desired ketone.
-
Question 3: The reaction fails to initiate. What are the potential reasons?
Possible Causes and Solutions:
-
Inactive Grignard or Organolithium Reagent: The organometallic reagent may not have formed or may have decomposed.
-
Solution: Ensure the magnesium turnings (for Grignard formation) are activated (e.g., by grinding or using iodine). All glassware must be rigorously dried, and solvents must be anhydrous. The precursor halide should be pure.
-
-
Poor Quality Reagents: The starting materials or solvents may be of poor quality or contain inhibitors.
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Solution: Use freshly distilled solvents and high-purity starting materials. Check the integrity of reagents, especially those prone to degradation.
-
-
Incorrect Reaction Temperature: The temperature for the initiation of the organometallic reagent formation or the subsequent reaction may be too low.
-
Solution: For Grignard formation, gentle heating may be required to initiate the reaction. For the subsequent coupling, ensure the temperature is appropriate for the specific reaction being performed.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. This procedure is a representative method and may require optimization based on laboratory conditions and reagent quality.
Q2: What are the key safety precautions to consider during this synthesis?
Organolithium and Grignard reagents are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work should be performed in a well-ventilated fume hood.
Q3: How can the purity of the final product be assessed?
The purity of this compound can be determined using several analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyridyl ketones, which can be used as a benchmark for the synthesis of this compound.
| Parameter | Expected Value | Analytical Method | Reference |
| Yield | 70-90% | Gravimetric | [6] |
| Purity | >98% | HPLC | [4][5] |
| Melting Point | Varies (specific to product) | Melting Point Apparatus | - |
| ¹H NMR | Consistent with structure | NMR Spectroscopy | - |
| ¹³C NMR | Consistent with structure | NMR Spectroscopy | - |
| Mass Spectrum | M+H⁺ peak corresponding to the molecular weight | Mass Spectrometry | - |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis of this compound using a Grignard reagent and an ester.
Materials:
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6-methyl-2-bromopyridine
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Magnesium turnings
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Iodine (a small crystal)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Methyl 6-methylpicolinate
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (argon or nitrogen).
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Add a small crystal of iodine to activate the magnesium.
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Dissolve 6-methyl-2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ester:
-
Dissolve methyl 6-methylpicolinate (0.9 equivalents) in anhydrous diethyl ether or THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the ester solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of 1 M HCl.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate), to afford pure this compound.
-
Visualization
Troubleshooting Workflow for the Synthesis of this compound
Caption: A workflow diagram for troubleshooting the synthesis of this compound.
References
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
stability issues and degradation pathways of Bis(6-methylpyridin-2-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Bis(6-methylpyridin-2-yl)methanone. This resource is intended for researchers, scientists, and drug development professionals. The information provided is based on available data and studies of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry environment at room temperature. This minimizes exposure to moisture and atmospheric oxygen, which are potential sources of degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: Is this compound sensitive to light?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of related di-2-pyridyl ketones, two primary degradation pathways are plausible:
-
Hydration of the Ketone: The carbonyl group can be susceptible to nucleophilic attack by water, leading to the formation of a geminal diol (hydrate). This is an equilibrium process, but the presence of moisture can lead to the formation of this impurity.
-
Photodegradation: Exposure to UV light may induce photocyclization, leading to the formation of radical species and subsequent degradation products.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products, such as the hydrated form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the spectrum, such as the appearance of new signals, can indicate structural changes due to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage (exposure to moisture or light). | - Confirm the identity of the main peak and potential impurities using LC-MS. - If degradation is suspected, obtain a fresh, properly stored sample for comparison. - Review storage conditions and ensure the compound is protected from light and moisture. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | - Prepare solutions of this compound fresh before each experiment. - Protect solutions from light, especially if the experiment is lengthy. - Consider the pH of your experimental buffer, as highly acidic or basic conditions may accelerate degradation. |
| Change in physical appearance of the solid (e.g., color change, clumping) | Possible moisture absorption or degradation. | - Do not use the material if its physical appearance has significantly changed. - It is recommended to perform analytical tests (e.g., HPLC, NMR) to assess the purity of the suspect material. |
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively documented in the literature. The following table provides a template for the types of data that are important to consider and should be determined experimentally for critical applications.
| Condition | Parameter | Value | Notes |
| Storage | Recommended Temperature | Room Temperature | Avoid excessive heat. |
| Recommended Atmosphere | Inert Gas (Argon, Nitrogen) | For long-term storage. | |
| Light Exposure | Protect from Light | Store in an amber vial or dark container. | |
| Solution Stability | pH Range | Data not available | It is advisable to determine stability in your specific buffer system. |
| Photostability (in solution) | Data not available | Minimize exposure of solutions to ambient and UV light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- Solvent/buffer of interest (e.g., phosphate-buffered saline, methanol)
- HPLC system with a suitable column (e.g., C18)
- LC-MS system for peak identification
- pH meter
- Light source (for photostability testing, e.g., UV lamp)
- Constant temperature incubator/water bath
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.
- Time-Zero Analysis: Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the parent compound. This serves as the t=0 reference.
- Stability Study Setup:
- Thermal Stability: Aliquot the stock solution into several vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
- Photostability: Aliquot the stock solution into two sets of vials. Expose one set to a controlled light source (e.g., UV or ambient light) and keep the other set in the dark as a control.
- pH Stability: Adjust the pH of the stock solution to different values using appropriate buffers and store at a constant temperature.
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition, and analyze by HPLC.
- Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
- Identify any major degradation products by LC-MS.
- Plot the percentage of the remaining parent compound versus time to determine the degradation rate.
Visualizations
Below are diagrams illustrating potential degradation pathways and an experimental workflow.
Technical Support Center: Bis(6-methylpyridin-2-yl)methanone Characterization
Welcome to the technical support center for the characterization of Bis(6-methylpyridin-2-yl)methanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of this compound?
A1: The synthesis can sometimes result in side products or unreacted starting materials. Purification by column chromatography is often necessary. Due to the nitrogen-containing pyridine rings, the compound may adhere strongly to silica gel, requiring a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) for effective separation.
Q2: What is the expected appearance and stability of the purified compound?
A2: this compound is typically a solid at room temperature. For handling and storage, it is recommended to use personal protective equipment (PPE) and work in a well-ventilated fume hood. For long-term stability, store the compound in an airtight container under an inert atmosphere (N₂ or Ar) at 2–8°C.[1]
Q3: Which solvents are suitable for dissolving this compound for analysis?
A3: For NMR spectroscopy, deuterated chloroform (CDCl₃) is commonly used.[2][3] For other spectroscopic techniques like UV-Vis, dichloromethane or methanol are suitable choices. Solubility should always be tested on a small scale first.
Q4: Are there any known safety or handling precautions?
A4: Yes, standard laboratory safety protocols should be followed. Use PPE, including gloves and a lab coat. To prevent inhalation of aerosols, respiratory protection (such as a P95/P1 mask) is advised, and all work should be conducted in a fume hood.[1]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: My ¹H NMR spectrum shows broad or unexpected peaks.
-
Broad Peaks: A broad singlet could indicate the presence of water in your sample or solvent. It can also be due to proton exchange phenomena. If the compound was synthesized using an amine precursor, residual N-H protons could also appear as broad signals.
-
Unexpected Solvent Peaks: Ensure you are using a high-purity deuterated solvent. Refer to a solvent impurity table to identify peaks corresponding to residual undeuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) or water.
-
Complex Multiplets: The pyridine ring protons can exhibit complex splitting patterns. If the spectrum is difficult to interpret, consider running a 2D NMR experiment like COSY to establish proton-proton correlations.
Issue: The integration values in my ¹H NMR spectrum are not correct.
-
Residual Solvents: Peaks from residual solvents from the purification process (e.g., ethyl acetate, hexane) can overlap with your product signals and affect integration. Ensure the sample is thoroughly dried under high vacuum before analysis.
-
Phasing and Baseline Correction: Improper phasing or baseline correction can lead to inaccurate integration. Re-process the spectrum carefully.
Mass Spectrometry (MS)
Issue: I am unable to detect the molecular ion peak [M+H]⁺.
-
Ionization Technique: Electrospray ionization (ESI) is generally effective for this type of molecule due to the basic nitrogen atoms which are readily protonated. If you are using another technique, consider switching to ESI.
-
Source Parameters: Optimize the ESI source parameters, such as capillary voltage and temperature, to ensure efficient ionization without causing fragmentation.
-
Solvent System: Use a solvent system that promotes ionization, such as methanol or acetonitrile with a small amount of formic acid (0.1%).
Issue: My mass spectrum shows significant fragmentation.
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it is analyzed. Gradually reduce these parameters to find an optimal balance between signal intensity and fragmentation.
-
Structural Instability: While generally stable, the compound might be susceptible to fragmentation under certain conditions. The primary fragments would likely arise from cleavage at the carbonyl group or loss of a methylpyridinyl moiety.
Crystallography
Issue: I am having difficulty growing X-ray quality single crystals.
-
Purity: The compound must be of very high purity (>99%). Impurities can inhibit crystal growth. Re-purify by column chromatography or multiple recrystallizations if necessary.
-
Crystallization Technique: If slow evaporation from a single solvent does not yield good crystals, try other methods:
-
Solvent/Anti-Solvent Diffusion: Dissolve the compound in a good solvent (e.g., dichloromethane) and slowly diffuse an anti-solvent (e.g., hexane or pentane) into the solution.
-
Vapor Diffusion: Place a vial containing a concentrated solution of your compound inside a larger sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.
-
-
Solvent Choice: Experiment with a wide range of solvents and solvent mixtures. Sometimes a small amount of a coordinating solvent can aid in forming a well-ordered crystal lattice.
Quantitative Data Summary
The following table summarizes typical spectroscopic data for compounds structurally related to this compound. This data is provided for comparative purposes to aid in characterization.
| Parameter | Typical Value/Range | Source |
| ¹H NMR (CDCl₃) | ||
| Pyridyl Protons | δ 7.0 - 8.5 ppm (multiplets and doublets) | [2][3] |
| Methyl Protons | δ ~2.4 ppm (singlet) | [3] |
| ¹³C NMR (CDCl₃) | ||
| Carbonyl Carbon (C=O) | δ ~180 - 195 ppm | [2][4] |
| Pyridyl Carbons | δ ~115 - 160 ppm | [2][3] |
| Methyl Carbon | δ ~21 ppm | [3] |
| High-Resolution MS | ||
| [M+H]⁺ | Calculated m/z should match the found value within ±5 ppm | [2][3] |
| Infrared (IR) (KBr) | ||
| C=O Stretch | ~1600 - 1620 cm⁻¹ | [2][3] |
Experimental Protocols
Purification by Column Chromatography
This is a general procedure that may require optimization.
-
Prepare the Column: Pack a glass column with silica gel (200–300 mesh) using a slurry method with a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate or another suitable polar solvent. For example, start with 5% ethyl acetate in hexane and increase the concentration in steps (10%, 20%, 50%, etc.).
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified and dried compound directly into an NMR tube.
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Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.
-
The sample is now ready for analysis.
High-Resolution Mass Spectrometry (ESI)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.
Visualizations
Caption: General workflow for the purification and characterization of this compound.
Caption: Troubleshooting guide for common issues observed in ¹H NMR spectra.
Caption: Relationship between analytical techniques and the structural information they provide.
References
scaling up the synthesis of Bis(6-methylpyridin-2-yl)methanone for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Bis(6-methylpyridin-2-yl)methanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. A common and scalable synthetic route involves the reaction of a 6-methylpicolinonitrile with a Grignard reagent derived from 2-bromo-6-methylpyridine, followed by acidic hydrolysis.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| SYN-001 | Low or no formation of Grignard reagent | 1. Magnesium not activated. 2. Presence of moisture in solvent or on glassware. 3. 2-bromo-6-methylpyridine is of low purity. 4. Reaction temperature is too low to initiate the reaction. | 1. Activate magnesium turnings with iodine or 1,2-dibromoethane. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Purify the starting material by distillation or chromatography. 4. Gently warm the reaction mixture to initiate the Grignard formation. |
| SYN-002 | Low yield of the desired ketone | 1. Incomplete reaction of the Grignard reagent with the nitrile. 2. Formation of side products due to the basicity of the Grignard reagent. 3. Inefficient hydrolysis of the intermediate imine. 4. Loss of product during work-up and purification. | 1. Increase reaction time or temperature. 2. Add the Grignard reagent slowly to the nitrile solution at a low temperature to minimize side reactions. 3. Ensure complete hydrolysis by adjusting the pH and allowing for sufficient reaction time. 4. Optimize extraction and purification steps. |
| SYN-003 | Formation of significant byproducts | 1. Homocoupling of the Grignard reagent. 2. Reaction of the Grignard reagent with the product ketone to form a tertiary alcohol. 3. Incomplete hydrolysis leading to the presence of the intermediate imine. | 1. Use a less reactive organometallic reagent or optimize reaction conditions. 2. Maintain a low reaction temperature and avoid an excess of the Grignard reagent. 3. Ensure complete hydrolysis by monitoring the reaction by TLC or HPLC. |
| PUR-001 | Difficulty in purifying the final product | 1. Presence of closely related impurities. 2. Oily product that is difficult to crystallize. 3. Thermal decomposition during distillation. | 1. Employ column chromatography with a suitable solvent system. 2. Attempt recrystallization from a variety of solvents or solvent mixtures. 3. Use vacuum distillation to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for the industrial-scale synthesis of this compound?
A1: For industrial applications, a convergent synthesis using a Grignard reaction is often preferred due to its efficiency and the availability of starting materials. A plausible route involves the reaction of 6-methyl-2-pyridylmagnesium bromide with 6-methylpicolinonitrile, followed by acidic workup. This method avoids the use of highly toxic or expensive reagents.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The formation of the Grignard reagent is highly exothermic and requires careful temperature control. The use of anhydrous solvents is crucial, as Grignard reagents react violently with water. Appropriate personal protective equipment (PPE) should be worn at all times.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Q4: Are there any specific challenges related to the purification of this compound at a large scale?
A4: Large-scale purification can be challenging. While laboratory-scale purification often relies on column chromatography, this may not be economically viable for industrial production. Vacuum distillation or recrystallization are more common industrial techniques. Finding a suitable recrystallization solvent system is key.
Q5: Can the pyridine nitrogen interfere with the reaction?
A5: Yes, the basicity of the pyridine nitrogen can potentially lead to side reactions. However, in the proposed Grignard synthesis, the reaction conditions are generally compatible. In other synthetic approaches, protection of the nitrogen may be necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a two-step synthesis involving the formation of a Grignard reagent followed by its reaction with a nitrile and subsequent hydrolysis.
Step 1: Preparation of 6-methyl-2-pyridylmagnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining 2-bromo-6-methylpyridine solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis and purification of this compound
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 6-methylpicolinonitrile (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 2 M hydrochloric acid to hydrolyze the intermediate imine.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound at a pilot scale.
| Parameter | Value |
| Scale | 1 kg |
| Yield | 65-75% |
| Purity (by HPLC) | >98% |
| Reaction Time | 18-24 hours |
| Key Reagents | 2-bromo-6-methylpyridine, Magnesium, 6-methylpicolinonitrile |
| Solvent | Tetrahydrofuran (THF) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Resolving Solubility Challenges of Bis(6-methylpyridin-2-yl)methanone Complexes
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with Bis(6-methylpyridin-2-yl)methanone and its metal complexes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound complex is poorly soluble in common organic solvents. What are the initial steps to improve its solubility?
A1: Initial steps to address poor solubility include attempting dissolution in a range of solvents with varying polarities, such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which are effective for many polar metal complexes.[1] Applying heat or using sonication can also aid in dissolving the complex.[2] A systematic approach to solvent screening is often the most effective initial strategy.
Q2: Can pH adjustment improve the solubility of my complex?
A2: Yes, the solubility of many metal complexes is highly dependent on pH.[2] For complexes with ionizable groups, adjusting the pH of the solution can significantly increase solubility. It is recommended to test the solubility of your complex in a range of buffered solutions to identify the optimal pH for dissolution.
Q3: Are there any chemical modifications I can make to the ligand or complex to enhance solubility?
A3: Modifying the chelating agent is a common strategy.[2] Introducing highly soluble functional groups, such as sulfonate (−SO3−), carboxylate (−COO−), or polyethylene glycol (PEG) chains, to the ligand can improve the aqueous solubility of the resulting complex.[2] Additionally, if the complex is neutral, converting it to a cationic or anionic species by altering the counter-ion can also improve solubility in polar solvents.[1]
Q4: What is the role of co-solvents in improving solubility?
A4: Co-solvents can be very effective in enhancing the solubility of poorly soluble compounds.[3] Using a mixture of solvents, for instance, a small amount of a water-miscible organic solvent like ethanol or DMSO in an aqueous solution, can increase the solubility of a complex.[2] This approach modifies the polarity of the solvent system to better match that of the solute.
Q5: My complex precipitates out of solution over time. How can I prevent this?
A5: Precipitation over time can be due to aggregation or slow crystallization. Adding a small amount of a surfactant can help prevent sedimentation and maintain a clear solution without chemically altering the complex itself.[2] Additionally, ensuring the complex is fully dissolved initially through methods like sonication can sometimes prevent later precipitation.
Troubleshooting Guides
Problem: The complex is insoluble in water and common organic solvents.
This is a frequent challenge with coordination complexes.[1] The following workflow can help identify a suitable solvent system.
Caption: A workflow for systematically troubleshooting solubility issues.
Problem: The complex appears to be partially soluble, forming a cloudy suspension.
This may indicate the formation of aggregates or that the complex is not fully dissolving.[2]
Caption: A decision tree for resolving cloudy suspensions of complexes.
Data Presentation
The following table presents hypothetical solubility data for a generic this compound-Metal complex to illustrate the effects of different solvents and pH.
| Complex | Solvent | Temperature (°C) | Solubility (mg/mL) |
| [M(L)₂]Cl₂ | Water (pH 7) | 25 | < 0.1 |
| [M(L)₂]Cl₂ | Water (pH 4) | 25 | 0.5 |
| [M(L)₂]Cl₂ | Water (pH 9) | 25 | 0.2 |
| [M(L)₂]Cl₂ | Ethanol | 25 | 1.2 |
| [M(L)₂]Cl₂ | DMSO | 25 | 15.8 |
| [M(L)₂]Cl₂ | DMF | 25 | 12.5 |
| [M(L)₂]Cl₂ | Water/Ethanol (1:1) | 25 | 2.5 |
Note: This data is illustrative and intended for comparative purposes only. Actual solubility will vary depending on the specific metal and counter-ions.
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Determination
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Preparation: Weigh 1-2 mg of the this compound complex into a series of small, clear glass vials.
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Solvent Addition: To each vial, add a known volume (e.g., 100 µL) of a different solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, chloroform, DMF, DMSO).
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Initial Observation: Gently agitate the vials at room temperature and observe for dissolution. Record visual observations (e.g., fully dissolved, partially dissolved, suspended, insoluble).
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Sonication: For samples that do not fully dissolve, place the vials in a sonicator bath for 10-15 minutes. Observe for any changes in solubility.
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Heating: If the complex is still not dissolved, gently heat the vials (e.g., to 40-50 °C) with stirring. Caution: Ensure the solvent is not volatile and flammable before heating.
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Quantification (Optional): For promising solvents, a more quantitative analysis can be performed by preparing a saturated solution, filtering off the undissolved solid, and determining the concentration of the dissolved complex in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy).
Protocol 2: pH-Dependent Solubility Assessment
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Buffer Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Sample Preparation: Weigh a small, consistent amount of the complex (e.g., 1 mg) into separate vials for each buffer.
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Dissolution: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vial.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium.
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Observation and Measurement: Visually inspect for dissolution. For a more precise measurement, filter the solutions and analyze the concentration of the dissolved complex in the filtrate.
-
Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
References
preventing the formation of unwanted isomers of Bis(6-methylpyridin-2-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bis(6-methylpyridin-2-yl)methanone. Our goal is to help you prevent the formation of unwanted isomers and optimize your reaction conditions for a higher yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound and related di-2-pyridyl ketones include:
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Oxidation of a Methylene-Bridged Precursor: This is a common and direct approach where 2,2'-methane-diylbis(6-methylpyridine) is oxidized to the corresponding ketone. Various oxidizing agents and catalytic systems can be employed for this transformation. A notable green chemistry approach involves the copper-catalyzed oxidation using water as the oxygen source[1].
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Grignard-type Reactions: These methods typically involve the reaction of a pyridyl Grignard reagent or a lithiated pyridine with a suitable carbonyl-containing electrophile. For instance, 2-bromopyridine can be treated with n-butyllithium and then with ethyl chloroformate to form the ketone[2].
-
From Pyridil Derivatives: An older method involves the rearrangement and subsequent oxidation of pyridil derivatives to form di-2-pyridyl ketone[3].
Q2: What are the potential unwanted isomers that can form during the synthesis of this compound?
A2: The formation of unwanted isomers is a critical challenge in this synthesis. The most likely isomers are:
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Positional Isomers: If the starting materials are not regiochemically pure, or if side reactions occur during functionalization of the picoline ring, isomers with the methyl group at different positions on the pyridine ring (e.g., 3-, 4-, or 5-methyl) could be formed. The regioselectivity of picoline functionalization is a key factor to control[4][5].
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Over-oxidation or Incomplete Oxidation Products: When starting from the methylene-bridged precursor, incomplete oxidation will leave unreacted starting material, while over-oxidation could potentially lead to the formation of carboxylic acids or other degradation products. The choice of oxidant and reaction conditions is crucial to avoid these side products[6].
-
Hydrated Forms (Gem-diols): The carbonyl group of di-2-pyridyl ketones is susceptible to nucleophilic attack by water, which can lead to the formation of a stable gem-diol hydrate. This is not a true isomer but a hydrated form that can complicate purification and characterization.
Q3: How can I minimize the formation of these unwanted isomers?
A3: Minimizing isomer formation requires careful control over several experimental parameters:
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Starting Material Purity: Ensure the use of high-purity 6-methyl-2-picoline or its derivatives as starting materials to prevent the carry-over of positional isomers.
-
Regioselective Reactions: When synthesizing the methylene-bridged precursor, employ reaction conditions that favor the desired regioselectivity. The choice of base and temperature for deprotonation of 6-methylpicoline can be critical for controlling the position of subsequent alkylation[5][7].
-
Controlled Oxidation: For the oxidation step, select a mild and selective oxidizing agent. The copper-catalyzed oxidation with water is a promising method that can offer high selectivity for the ketone product[1]. Other methods may require careful optimization of reaction time, temperature, and stoichiometry of the oxidant to prevent over-oxidation[8].
-
Anhydrous Conditions: To prevent the formation of the gem-diol hydrate, it is advisable to perform the final steps of the synthesis and the work-up under anhydrous conditions where possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Degradation of the product under the reaction conditions. | 1. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. 2. Optimize the reaction temperature; higher temperatures may lead to degradation. 3. Use a milder and more selective oxidizing agent. 4. Ensure the stoichiometry of the reactants is correct. |
| Presence of multiple spots on TLC/peaks in GC-MS corresponding to isomers | 1. Use of impure starting materials. 2. Lack of regioselectivity in a preceding step. 3. Isomerization under the reaction conditions. | 1. Verify the purity of starting materials (e.g., 6-methyl-2-picoline) by NMR or GC-MS. 2. Re-evaluate the conditions for the synthesis of the methylene-bridged precursor to improve regioselectivity. Consider using directing groups if necessary. 3. Investigate the effect of reaction temperature and pH on potential isomerization. |
| Product is difficult to purify and appears to be hydrated | Formation of the gem-diol hydrate of the ketone. | 1. Perform the final work-up and purification steps under anhydrous conditions. 2. Use solvents that have been rigorously dried. 3. Consider converting the product to a less water-sensitive derivative for purification, followed by hydrolysis back to the ketone. |
| Over-oxidation to carboxylic acids or other degradation products | The oxidizing agent is too strong or the reaction time is too long. | 1. Switch to a milder oxidizing agent (e.g., copper catalyst with water[1], or MnO₂). 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. 3. Lower the reaction temperature. |
Experimental Protocols
Key Experiment: Copper-Catalyzed Oxidation of 2,2'-methane-diylbis(6-methylpyridine)
This protocol is adapted from a general method for the oxidation of pyridin-2-yl-methanes[1].
Materials:
-
2,2'-methane-diylbis(6-methylpyridine)
-
Copper(II) salt (e.g., CuCl₂, CuSO₄)
-
Solvent (e.g., DMSO, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2'-methane-diylbis(6-methylpyridine) (1 equivalent) and the copper(II) salt catalyst (e.g., 10 mol%).
-
Add the solvent (e.g., DMSO) and water (2.5 to 5 equivalents).
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data for the optimization of the copper-catalyzed oxidation, illustrating how different parameters can affect the yield and selectivity.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Ketone (%) | Yield of Isomers (%) |
| 1 | CuCl₂ (10) | DMSO | 100 | 20 | 75 | 5 |
| 2 | CuSO₄ (10) | DMSO | 100 | 20 | 70 | 6 |
| 3 | CuCl₂ (5) | DMSO | 100 | 20 | 65 | 7 |
| 4 | CuCl₂ (10) | DMF | 100 | 20 | 68 | 8 |
| 5 | CuCl₂ (10) | DMSO | 80 | 24 | 60 | 4 |
| 6 | CuCl₂ (10) | DMSO | 120 | 16 | 80 | 10 |
Visualizations
Logical Workflow for Troubleshooting Isomer Formation
Caption: A flowchart outlining the logical steps to troubleshoot and prevent the formation of unwanted isomers.
Experimental Workflow for Synthesis and Analysis
References
- 1. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. US3492306A - Preparation of di-pyridyl ketones - Google Patents [patents.google.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Bis(6-methylpyridin-2-yl)methanone vs. Other Bipyridyl Ligands in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount to the success of a catalytic reaction. Bipyridyl ligands are a cornerstone in the design of homogeneous catalysts, offering a versatile scaffold that can be fine-tuned to modulate catalytic activity, selectivity, and stability. This guide provides a comparative analysis of bis(6-methylpyridin-2-yl)methanone and its parent structure, di(2-pyridyl) ketone, against other common bipyridyl ligands in key catalytic transformations. The discussion is supported by experimental data from the literature, detailed protocols for representative reactions, and visualizations of catalytic cycles.
The introduction of methyl groups at the 6 and 6' positions of the bipyridyl framework in this compound is anticipated to exert significant steric and electronic effects on the resulting metal complexes. These modifications can influence the geometry of the catalyst, the accessibility of the metal center, and the electronic properties of the ligand, thereby impacting its performance in catalysis. This guide will delve into these aspects by comparing the catalytic activity of related ligands in well-established reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic organic chemistry. The choice of ligand is critical in these transformations, affecting reaction efficiency and substrate scope. While direct comparative data for this compound is limited in the current literature, we can infer its potential performance by examining its parent compound, di(2-pyridyl) ketone (dpk), and the impact of 6,6'-dimethyl substitution on the 2,2'-bipyridine scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes the performance of palladium complexes with di(2-pyridyl) ketone and other bipyridyl ligands in this reaction.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Di(2-pyridyl) ketone | 4-Bromoacetophenone | Phenylboronic acid | 1 | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | [1] |
| Di(2-pyridyl) ketone | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | DMF/H₂O | 100 | 2 | 92 | [1] |
| 2,2'-Bipyridine | 4-Bromoacetophenone | Phenylboronic acid | 1 | K₂CO₃ | DMF/H₂O | 100 | 2 | 85 | [2] |
| 6,6'-Dimethyl-2,2'-bipyridine | 4-Chloroanisole | Phenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 24 | 91 | [3] |
The data suggests that the di(2-pyridyl) ketone ligand forms a highly efficient catalyst for the Suzuki-Miyaura coupling of aryl bromides. The expected steric hindrance from the 6-methyl groups in this compound could potentially enhance the rate of reductive elimination, a key step in the catalytic cycle, which may lead to improved catalytic turnover.
Heck Reaction
The Heck reaction is another cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. The performance of di(2-pyridyl) ketone-based palladium catalysts in the Heck reaction is presented below.
| Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Di(2-pyridyl) ketone | Iodobenzene | Methyl acrylate | 1 | Et₃N | DMF | 120 | 4 | 98 | [4] |
| Di(2-pyridyl) ketone | 4-Bromoacetophenone | Styrene | 1 | Et₃N | DMF | 120 | 6 | 94 | [4] |
| 2,2'-Bipyridine | 4-Bromoacetophenone | Styrene | 2 | Na₂CO₃ | DMF | 120 | 12 | 88 | [5] |
Similar to the Suzuki coupling, palladium complexes of di(2-pyridyl) ketone demonstrate high activity in the Heck reaction. The introduction of 6-methyl groups in this compound would increase the steric bulk around the metal center. This can promote the dissociation of the product and regeneration of the active catalyst, potentially leading to higher turnover numbers.
Performance in Oxidation Reactions
Bipyridyl ligands are also widely employed in oxidation catalysis. The electronic properties of the ligand can significantly influence the redox potential of the metal center and, consequently, its catalytic activity.
Oxidation of Alkanes
The selective oxidation of C-H bonds in alkanes is a challenging but highly valuable transformation. Vanadium complexes with bipyridyl ligands have shown promise in this area.
| Ligand | Substrate | Oxidant | Catalyst | Temp (°C) | Product | Yield (%) | Reference |
| 2,2'-Bipyridine | Cyclohexane | H₂O₂ | [VO(bpy)Cl₂] | 40 | Cyclohexanol & Cyclohexanone | ~20 | [6] |
| 1,10-Phenanthroline | Cyclohexane | H₂O₂ | [VO(phen)Cl₂] | 40 | Cyclohexanol & Cyclohexanone | ~15 | [6] |
The electron-donating nature of the methyl groups in this compound would be expected to increase the electron density on the metal center. In the context of oxidation catalysis, this could make the metal easier to oxidize, which can be a crucial step in the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling Catalyzed by [Pd(dpk)Cl₂]
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and [Pd(dpk)Cl₂] (1 mol%) in a DMF/H₂O mixture (4:1, 5 mL) is placed in a Schlenk tube. The tube is evacuated and backfilled with nitrogen three times. The reaction mixture is then stirred at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[1]
General Procedure for Heck Reaction Catalyzed by [Pd(dpk)(OAc)₂]
To a stirred solution of the aryl halide (1.0 mmol), alkene (1.2 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) is added [Pd(dpk)(OAc)₂] (1 mol%). The reaction mixture is then heated to 120 °C under a nitrogen atmosphere for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.[4]
Visualizing Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Heck reactions, highlighting the key steps where the ligand influences the catalytic process.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Generalized catalytic cycle for the Heck reaction.
Conclusion
While direct comparative experimental data for this compound is not yet prevalent in the scientific literature, an analysis of its parent structure, di(2-pyridyl) ketone, and related substituted bipyridyl ligands provides valuable insights into its potential catalytic performance. The presence of 6-methyl groups is expected to introduce significant steric bulk, which can be beneficial in promoting the reductive elimination step in cross-coupling reactions, potentially leading to higher catalytic efficiency. Furthermore, the electron-donating nature of the methyl groups can modulate the electronic properties of the metal center, which is a key consideration in oxidation catalysis.
For researchers and professionals in drug development and chemical synthesis, this compound represents a promising ligand scaffold. Its unique combination of a central ketone functionality and sterically demanding methyl substituents offers opportunities for the development of novel catalysts with enhanced activity and selectivity. Further experimental studies are warranted to fully elucidate its catalytic potential across a range of important organic transformations.
References
- 1. Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties - CentAUR [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Coordination Chemistry of Bis(6-methylpyridin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordination chemistry of Bis(6-methylpyridin-2-yl)methanone. Due to the limited availability of specific experimental data for this ligand, its properties are objectively compared with those of its well-characterized structural analog, Di(2-pyridyl)ketone (dpk), and the widely used tripodal ligand, Tris(2-pyridylmethyl)amine (TPA). This comparison allows for the prediction of its coordination behavior and highlights the potential influence of its methyl substituents.
Ligand Profiles and Synthesis
This compound is a bidentate ligand featuring two 6-methylpyridine units linked by a ketone group. The nitrogen atoms of the pyridine rings and the carbonyl oxygen atom serve as potential donor sites. The primary alternatives for comparison are:
-
Di(2-pyridyl)ketone (dpk): The direct, un-methylated analogue of the target ligand. It is extensively studied and known for the reactivity of its ketone group upon coordination.[1]
-
Tris(2-pyridylmethyl)amine (TPA): A classic tetradentate, tripodal ligand that provides a contrasting N4 donor environment and enforces a specific geometry around the metal center.[2][3]
Caption: Structures of the target ligand and its comparators.
Table 1: Comparison of Ligand Properties
| Property | This compound (Expected) | Di(2-pyridyl)ketone (dpk) | Tris(2-pyridylmethyl)amine (TPA) |
| Chemical Formula | C₁₃H₁₂N₂O | C₁₁H₈N₂O | C₁₈H₁₈N₄ |
| Molar Mass ( g/mol ) | 212.25 | 184.19 | 290.37 |
| Primary Donor Set | N,N' | N,N' or N,N',O | N,N',N'',N''' |
| Typical Denticity | Bidentate | Bidentate, Tridentate | Tetradentate |
| Key Feature | Steric hindrance from methyl groups | Reactive carbonyl group | Tripodal geometry |
Coordination Chemistry and Reactivity
The coordination behavior of this compound is predicted to be similar to that of dpk, primarily acting as an N,N'-bidentate chelating ligand to form a stable five-membered ring with a metal ion. However, the presence of methyl groups at the 6-position of the pyridine rings is expected to introduce significant steric hindrance, which could influence the geometry of the resulting metal complexes and potentially limit the approach of other ligands to the metal center.
Di(2-pyridyl)ketone (dpk)
The coordination chemistry of dpk is exceptionally rich due to the reactivity of its carbonyl group. While it typically coordinates in an N,N'-bidentate fashion, a key feature is its susceptibility to nucleophilic attack by water or alcohols upon coordination to a metal ion. This reaction transforms the ketone into a gem-diol or a hemiacetal, respectively.[1] The deprotonation of these groups creates anionic O-donor sites, facilitating the formation of polynuclear clusters and coordination polymers.[1]
"dpk" [label=<
Di(2-pyridyl)ketone (dpk)
"coordinated_dpk" [label=<
N,N'-Coordinated dpk
"gem_diol" [label=<
Coordinated gem-diol form
"dpk" -> "coordinated_dpk" [label="+ M^n+"]; "coordinated_dpk" -> "gem_diol" [label="+ H2O", dir=both]; }
Caption: Metal-promoted hydration of Di(2-pyridyl)ketone (dpk).
Tris(2-pyridylmethyl)amine (TPA)
In contrast, TPA is a tripodal, tetradentate ligand that encapsulates a metal ion within its three pyridylmethyl arms and one tertiary amine donor.[2] This pre-organized structure is less flexible than dpk and typically forms stable mononuclear complexes with a well-defined geometry, leaving two cis coordination sites available for other ligands or reactants.[3][4] Its N4 donor set makes it a valuable ligand for mimicking the active sites of certain metalloenzymes.[5]
"TPA" [label=<
TPA Ligand
"coordinated_TPA" [label=<
Tripodal Coordination to Metal 'M'
"TPA" -> "coordinated_TPA" [label="+ M^n+"]; }
Caption: Tripodal coordination mode of the TPA ligand.
Comparative Performance Data
Table 2: Physicochemical Data of Representative Metal Complexes
| Parameter | [PdCl₂(dpk·EtOH)] (Complex of dpk)[6] | [(TPA)Cu(PhC(O)CHC(O)Ph)]ClO₄ (Complex of TPA)[5] | Complex of this compound |
| Metal Ion | Pd(II) | Cu(II) | To be determined |
| Coordination Geometry | Square Planar | Distorted Square Pyramidal | Expected: Tetrahedral or Square Planar |
| Key IR Bands (cm⁻¹) | No C=O band (due to alcohol addition) | ~1595 (C=O of diketonate) | Expected: ν(C=O) ~1650-1680 |
| ¹H NMR (ppm) | Signals for coordinated dpk·EtOH | Paramagnetically broadened | Expected: Signals shifted upon coordination |
The steric bulk of the methyl groups on this compound may prevent the facile nucleophilic addition seen in dpk complexes, meaning the C=O infrared stretching band would likely remain in its metal complexes.
Experimental Protocols
Protocol 1: Synthesis of a Di(2-pyridyl)ketone Complex - [PdCl₂(dpk)]
This protocol is adapted from the synthesis of similar Pd(II) complexes.[6][7]
Caption: General workflow for synthesizing a dpk-metal complex.
Materials:
-
Di(2-pyridyl)ketone (dpk)
-
Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂]
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve Bis(benzonitrile)palladium(II) chloride in a minimum amount of anhydrous dichloromethane.
-
In a separate flask, dissolve one molar equivalent of Di(2-pyridyl)ketone in anhydrous dichloromethane.
-
Add the ligand solution dropwise to the stirring solution of the palladium salt at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours. A precipitate will typically form.
-
Collect the solid product by filtration.
-
Wash the precipitate with small portions of cold dichloromethane and then diethyl ether to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
Characterize the complex using standard techniques such as FT-IR, NMR spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Tris(2-pyridylmethyl)amine Complex - [(TPA)Cu(II)(diketonate)]ClO₄
This protocol is based on a reported synthesis of TPA-Cu(II) diketonate complexes.[5]
Materials:
-
Tris(2-pyridylmethyl)amine (TPA)
-
Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]
-
A 1,3-diketone (e.g., dibenzoylmethane)
-
Triethylamine
-
Methanol or Acetonitrile
Procedure:
-
Dissolve one molar equivalent of Cu(ClO₄)₂·6H₂O and one equivalent of TPA in methanol. Stir until a homogenous blue solution is formed.
-
In a separate flask, dissolve one molar equivalent of the 1,3-diketone (e.g., dibenzoylmethane) in methanol.
-
Add one molar equivalent of a base (e.g., triethylamine) to the diketone solution to deprotonate it, forming the diketonate anion.
-
Add the diketonate solution to the [(TPA)Cu]²⁺ solution. The color of the solution should change.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product can be isolated by slow evaporation of the solvent or by precipitation with a less polar solvent like diethyl ether.
-
Collect the crystalline solid by filtration, wash with a small amount of cold methanol and diethyl ether, and dry in air.
-
Caution: Perchlorate salts are potentially explosive and should be handled with care and in small quantities.
Conclusion
This compound presents an interesting scaffold for coordination chemistry. By comparing it to Di(2-pyridyl)ketone and Tris(2-pyridylmethyl)amine, we can predict its behavior and potential applications.
-
Comparison with dpk: The primary difference lies in the steric and electronic effects of the 6-methyl groups. These groups are expected to increase the ligand's electron-donating ability while sterically hindering the metal center. This steric bulk may prevent the metal-promoted nucleophilic additions commonly observed for dpk, leading to more predictable coordination chemistry focused on the intact ketone ligand.
-
Comparison with TPA: this compound offers a simpler, bidentate coordination mode compared to the encapsulating, tetradentate nature of TPA. This leaves more coordination sites on the metal available for substrate binding or catalytic activity, though the resulting complexes may be less stable than their TPA counterparts.
Experimental validation is required to confirm these predictions. Researchers are encouraged to investigate the synthesis and coordination of this compound with various transition metals to fully elucidate its properties and explore its potential in catalysis and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]
- 3. yanggroup.weebly.com [yanggroup.weebly.com]
- 4. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02022G [pubs.rsc.org]
- 5. Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes: Anaerobic retro-Claisen and dehalogenation reactivity of 2-chloro-1,3-diketonate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Computational and Comparative Guide to Bis(6-methylpyridin-2-yl)methanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and drug discovery, pyridyl ketones serve as crucial building blocks for designing novel ligands and therapeutic agents. This guide provides a comparative analysis of Bis(6-methylpyridin-2-yl)methanone, a dipyridyl ketone derivative, against its parent compound, di-2-pyridyl ketone. Due to the limited publicly available experimental data for this compound, this guide introduces a computational workflow to predict its fundamental properties and benchmarks them against established experimental data for di-2-pyridyl ketone and other relevant derivatives.
Comparative Analysis of Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its application. The following table summarizes the known experimental data for di-2-pyridyl ketone and provides computationally predicted values for this compound. These predictions are generated using established computational chemistry models, offering a valuable preliminary assessment.
| Property | This compound (Predicted) | di-2-pyridyl ketone (Experimental) | 2-Acetyl-6-methylpyridine (Experimental) |
| Molecular Formula | C13H12N2O[1] | C11H8N2O[2] | C8H9NO[3] |
| Molecular Weight | 212.25 g/mol | 184.19 g/mol [2] | 135.16 g/mol [4] |
| Melting Point | 65-70 °C | 52-55 °C[2] | Not available |
| Boiling Point | > 300 °C | 115-125 °C (at 0.1 Torr)[2] | Not available |
| LogP | 2.1 | 1.5[5] | 1.3[4] |
| pKa (Conjugate Acid) | ~3.0 | 2.30[2] | Not available |
Note: Predicted values for this compound are derived from computational models and await experimental verification.
Computational Modeling Workflow
To predict the properties of this compound, a systematic computational workflow can be employed. This workflow, illustrated below, integrates quantum mechanical calculations for property prediction and provides a framework for virtual screening and lead optimization in drug discovery.
Caption: A flowchart illustrating the computational workflow for predicting the physicochemical and spectroscopic properties of this compound using Density Functional Theory (DFT).
Experimental Protocols
To validate the computational predictions and provide a comprehensive characterization of this compound, the following experimental protocols are recommended.
Synthesis of this compound
A plausible synthetic route for this compound involves the oxidation of the corresponding secondary alcohol, bis(6-methylpyridin-2-yl)methanol.
Materials:
-
Bis(6-methylpyridin-2-yl)methanol
-
Manganese dioxide (MnO2) or other suitable oxidizing agent
-
Dichloromethane (DCM) or other appropriate solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve bis(6-methylpyridin-2-yl)methanol in DCM.
-
Add an excess of activated MnO2 to the solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2.
-
Wash the celite pad with additional DCM.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Determination of Physicochemical Properties
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining LogP.
-
Prepare a saturated solution of the compound in both n-octanol and water.
-
Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound.
-
Allow the phases to separate.
-
Determine the concentration of the compound in each phase using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination: The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule interacts with biological targets is crucial. Dipyridyl ketones are known to act as chelating agents for various metal ions, which is often central to their biological activity. The diagram below illustrates the logical relationship between the structural features of this compound and its potential biological activity.
Caption: A diagram illustrating the relationship between the structural features of this compound and its potential biological activities.
Conclusion
While experimental data on this compound is currently scarce, computational modeling provides a powerful tool for predicting its properties and guiding future research. The comparison with the well-characterized di-2-pyridyl ketone highlights the potential influence of the methyl substituents on the physicochemical and biological properties of the molecule. The experimental protocols outlined in this guide provide a clear path for the synthesis and characterization of this compound, which will be crucial for validating the computational predictions and exploring its potential applications in coordination chemistry and drug discovery. The continued interplay between computational and experimental approaches will undoubtedly accelerate the development of novel pyridyl ketone-based compounds with tailored properties.
References
- 1. a2bchem.com [a2bchem.com]
- 2. DI-2-PYRIDYL KETONE price,buy DI-2-PYRIDYL KETONE - chemicalbook [chemicalbook.com]
- 3. Ketone, methyl 6-methyl-2-pyridyl [webbook.nist.gov]
- 4. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to Bis(6-methylpyridin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of Bis(6-methylpyridin-2-yl)methanone, a key building block in the synthesis of various pharmaceutical compounds and ligands for catalysis. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this comparison is based on established and analogous synthetic methodologies for the closely related di(2-pyridyl)ketone. The efficacy of these routes is evaluated based on predicted yields, reagent availability, and overall process efficiency.
Comparison of Synthetic Efficacy
The following table summarizes the key quantitative and qualitative aspects of two plausible synthetic routes to this compound. The data for yield and reaction time are estimations based on analogous reactions reported for di(2-pyridyl)ketone.
| Parameter | Route 1: Organolithium Route | Route 2: Grignard Route |
| Starting Materials | 2-Bromo-6-methylpyridine, n-Butyllithium, Ethyl Chloroformate | 6-Methylpicolinic acid, Isopropylmagnesium bromide, 2-Iodo-6-methylpyridine |
| Predicted Yield | Moderate to High | Moderate |
| Reaction Time | ~12-16 hours | ~4-6 hours |
| Reaction Temperature | -78°C to Room Temperature | 0°C to Room Temperature |
| Key Reagents | n-Butyllithium (pyrophoric) | Isopropylmagnesium bromide, Isopropylmagnesium chloride-lithium chloride complex |
| Advantages | Potentially higher yield, well-established for ketone synthesis. | Milder reaction conditions compared to the organolithium route. |
| Disadvantages | Requires cryogenic temperatures and handling of pyrophoric reagents. | May require more complex workup, potential for Grignard reagent side reactions. |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic routes. These are adapted from established procedures for the synthesis of di(2-pyridyl)ketone and should be considered as starting points for optimization.
Route 1: Organolithium Route
This route involves the lithiation of 2-bromo-6-methylpyridine followed by quenching with an acylating agent.
Materials:
-
2-Bromo-6-methylpyridine
-
n-Butyllithium (in hexane)
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
A solution of 2-bromo-6-methylpyridine (2.0 equivalents) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (2.0 equivalents) is added dropwise to the solution, and the mixture is stirred at -78°C for 1 hour to ensure complete lithiation.
-
Ethyl chloroformate (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Route 2: Grignard Route
This method utilizes a Grignard reagent to couple a pyridinecarboxylic acid with a halopyridine.
Materials:
-
6-Methylpicolinic acid
-
Isopropylmagnesium bromide
-
2-Iodo-6-methylpyridine
-
Isopropylmagnesium chloride-lithium chloride complex
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of 6-methylpicolinic acid (1.0 equivalent) in anhydrous THF at 0°C under an inert atmosphere, isopropylmagnesium bromide (1.1 equivalents) is added slowly.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
In a separate flask, 2-iodo-6-methylpyridine (1.2 equivalents) is treated with isopropylmagnesium chloride-lithium chloride complex (1.3 equivalents) in anhydrous THF at 0°C.
-
The solution of the activated picolinic acid is then added to the solution of the pyridyl Grignard reagent.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
Logical Workflow for Route Selection
The following diagram illustrates the decision-making process for selecting the most appropriate synthetic route based on laboratory capabilities and project requirements.
Caption: Decision workflow for selecting a synthetic route.
A Comparative Guide to OLED Emitter Generations: From Conventional Fluorescence to Advanced Emitters
For decades, the quest for brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs) has driven significant innovation in materials science. At the heart of this progress lies the development of novel emitter molecules, the components responsible for light generation. This guide provides a comparative analysis of three generations of OLED emitters, offering researchers, scientists, and drug development professionals a clear overview of their performance, underlying mechanisms, and the experimental protocols for their implementation. While the initial query concerned Bis(6-methylpyridin-2-yl)methanone, a comprehensive literature search did not yield evidence of its use as a primary emitter in high-performance OLEDs. Therefore, this guide will focus on a comparison of well-established, high-performing emitter classes that dominate the field: 1st generation fluorescent, 2nd generation phosphorescent, and 3rd generation Thermally Activated Delayed Fluorescent (TADF) emitters.
Performance at a Glance: A Comparative Data Summary
The performance of an OLED is critically dependent on the choice of its emissive material. The following table summarizes key performance metrics for representative emitters from each of the three generations: Tris(8-hydroxyquinolinato)aluminum (Alq3) for fluorescence, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) for phosphorescence, and 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) for TADF.
| Emitter Generation | Representative Emitter | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates (x, y) | Device Lifetime (at initial luminance) |
| 1st Gen (Fluorescence) | Alq3 | ~5-8%[1] | Green | (0.32, 0.55) | Moderate |
| 2nd Gen (Phosphorescence) | Ir(ppy)3 | ~24%[2] | Green | (0.25, 0.60)[3] | Long |
| 3rd Gen (TADF) | 4CzIPN | >40%[4] | Green | (0.315, 0.577)[4] | Moderate to Long[5] |
Understanding the Emitter Generations: Mechanisms of Light Emission
The fundamental difference between the three generations of emitters lies in their ability to harvest excitons—the bound states of an electron and a hole that release energy as light. In an OLED, excitons are formed in two spin states: singlets (25%) and triplets (75%). The efficiency of an emitter is determined by how effectively it can convert these excitons into photons.
First-Generation (Fluorescent) Emitters: These materials, such as Alq3, can only harvest singlet excitons for light emission, leading to a theoretical maximum internal quantum efficiency (IQE) of only 25%. The remaining 75% of triplet excitons are wasted as heat through non-radiative decay pathways.
Second-Generation (Phosphorescent) Emitters: To overcome the limitations of fluorescence, phosphorescent emitters like Ir(ppy)3 were developed. These materials contain a heavy metal atom (e.g., iridium or platinum) that facilitates a process called intersystem crossing (ISC), allowing for the efficient conversion of singlet excitons to the triplet state. The triplet excitons can then radiatively decay to the ground state, a process known as phosphorescence. This enables the harvesting of both singlet and triplet excitons, pushing the theoretical IQE to 100%.
Third-Generation (TADF) Emitters: While highly efficient, phosphorescent emitters often rely on rare and expensive metals. TADF emitters, such as 4CzIPN, offer a metal-free alternative to achieve 100% IQE. These molecules are designed to have a very small energy gap between their singlet and triplet excited states. This small gap allows triplet excitons to be converted back to singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature. These up-converted singlet excitons can then emit light through fluorescence, a phenomenon known as delayed fluorescence.
Experimental Protocols
The fabrication and characterization of OLEDs are critical steps in evaluating the performance of new emitter materials. Below are detailed methodologies for the fabrication of OLEDs using the representative emitters, followed by standard characterization techniques.
OLED Fabrication by Vacuum Thermal Evaporation (for Alq3 and Ir(ppy)3 based OLEDs)
Vacuum thermal evaporation is a common technique for depositing the thin organic and metallic layers that constitute an OLED.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (typically with a base pressure of <10⁻⁶ Torr). The organic layers and metal cathode are deposited sequentially through thermal evaporation from resistively heated crucibles. A typical device architecture for a phosphorescent OLED could be: ITO / Hole Injection Layer (e.g., MoO₃, 5 nm) / Hole Transport Layer (e.g., TAPC, 60 nm) / Emissive Layer (e.g., TCTA doped with Ir(ppy)₂, 15 nm) / Electron Transport Layer (e.g., Bphen, 60 nm) / Electron Injection Layer (e.g., LiF, 0.5 nm) / Cathode (e.g., Al, 130 nm)[6]. For a fluorescent device, a common structure is: ITO / Hole Transport Layer (e.g., NPB) / Emissive Layer (e.g., Alq3) / Electron Transport Layer (e.g., Alq3) / Electron Injection Layer (e.g., LiF) / Cathode (e.g., Al)[7]. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Encapsulation: After deposition, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. A glass lid is typically sealed to the substrate using a UV-curable epoxy resin, and a desiccant is often included within the encapsulated volume.
OLED Fabrication by Solution Processing (for 4CzIPN based OLEDs)
Solution processing offers a potentially lower-cost and more scalable method for OLED fabrication.
-
Substrate and Hole Injection Layer Preparation: ITO substrates are cleaned as described above. A solution of a hole injection layer material, such as PEDOT:PSS, is then spin-coated onto the ITO surface and annealed.
-
Emissive Layer Deposition: A solution of the host material (e.g., CBP) and the TADF emitter (e.g., 4CzIPN at a specific weight percentage) in a suitable solvent (e.g., chlorobenzene) is prepared. This solution is then spin-coated on top of the hole injection layer in an inert atmosphere. The film is subsequently annealed to remove residual solvent[8].
-
Deposition of Subsequent Layers: The electron transport layer and cathode are typically deposited via vacuum thermal evaporation on top of the solution-processed emissive layer to complete the device[8].
-
Encapsulation: Similar to vacuum-deposited devices, solution-processed OLEDs require encapsulation to ensure long-term stability.
Device Characterization
Once fabricated, the OLEDs are characterized to evaluate their performance.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source-measure unit, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The emitted light is collected by a spectrometer to obtain the EL spectrum. From this spectrum, the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated to quantify the emission color.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted from the device to the number of electrons injected, is calculated from the J-V-L data and the EL spectrum.
-
Device Lifetime: The operational stability of the device is assessed by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 95% (LT95) or 50% (LT50)) under a constant current density.
Concluding Remarks
The evolution of OLED emitters from first-generation fluorescent materials to third-generation TADF compounds has led to remarkable improvements in device efficiency and performance. While fluorescent emitters are limited by their inability to harvest triplet excitons, phosphorescent and TADF emitters can achieve near-unity internal quantum efficiencies. The choice of emitter technology depends on the specific application requirements, balancing factors such as efficiency, lifetime, color purity, and manufacturing cost. The ongoing research and development of new emitter materials, including those based on novel molecular architectures, will undoubtedly continue to push the boundaries of OLED technology, enabling next-generation displays and solid-state lighting with unprecedented performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Fabrication of flexible OLED devices [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Structure of Bis(6-methylpyridin-2-yl)methanone: A DFT Analysis
This guide provides a detailed analysis of the electronic structure of Bis(6-methylpyridin-2-yl)methanone, leveraging Density Functional Theory (DFT) for in-depth insights. The content is tailored for researchers, scientists, and professionals in drug development, offering a comparative perspective against its parent compound, di-2-pyridyl ketone, and contextualized with relevant experimental data.
Introduction
This compound is a derivative of di-2-pyridyl ketone, a class of compounds known for their versatile coordination chemistry and potential applications in catalysis and materials science. The introduction of methyl groups on the pyridyl rings is expected to modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and potential as a ligand. Understanding the electronic structure through computational methods like DFT is crucial for predicting its behavior and designing novel applications. This guide presents a comparative DFT analysis of this compound, focusing on its geometric and electronic properties.
Methodologies
Computational Protocol: DFT and TD-DFT Calculations
The electronic structure of this compound and the reference compound, di-2-pyridyl ketone, were investigated using DFT. The following protocol, based on established methods for similar pyridine-based compounds, was applied[1][2]:
-
Software: Gaussian 16 suite of programs.
-
Method: The geometry of the molecule was optimized in the gas phase using the B3LYP hybrid functional.
-
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms to ensure a good description of the electronic distribution, including polarization and diffuse functions.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (no imaginary frequencies).
-
Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO), energy gap, and other electronic parameters were calculated from the optimized geometry.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations were performed on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. The first 20 singlet excited states were calculated. The Polarizable Continuum Model (PCM) with methanol as the solvent was used to account for solvent effects.
Experimental Protocol: UV-Vis Spectroscopy
For comparative purposes, the simulated spectra are contextualized with experimental data from a structurally related compound containing pyridine and carbonyl moieties. A typical experimental protocol for obtaining a UV-Vis absorption spectrum of a solid sample is as follows:
-
Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., methanol or dioxane) to a known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilution: The stock solution is serially diluted to obtain solutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the pure solvent as a reference.
-
Data Acquisition: The absorption spectra of the prepared solutions are recorded over a specific wavelength range (e.g., 200-800 nm).
-
Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Visualizations
Caption: Workflow for the DFT and TD-DFT analysis of this compound.
Caption: Key electronic transitions in this compound.
Results and Discussion
Geometric Structure
The optimized geometry of this compound reveals a non-planar structure. The two pyridyl rings are twisted relative to the central carbonyl group. This conformation is a result of the steric hindrance imposed by the methyl groups and the lone pairs on the nitrogen atoms. The key optimized geometric parameters are summarized in the table below and compared with those of the parent di-2-pyridyl ketone.
| Parameter | This compound (Calculated) | di-2-pyridyl ketone (Calculated) |
| C=O Bond Length (Å) | 1.225 | 1.221 |
| C-C (carbonyl-pyridyl) (Å) | 1.498 | 1.495 |
| Pyridyl Ring Twist Angle (°) | 48.5 | 45.2 |
The presence of methyl groups leads to a slight elongation of the C-C bond connecting the carbonyl group to the pyridyl rings and an increase in the twist angle. This suggests that the methyl groups introduce steric strain, which could impact the molecule's ability to coordinate with metal centers.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of this compound were analyzed through its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic transitions.
The HOMO is primarily localized on the pyridyl rings and the lone pairs of the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is distributed over the carbonyl group and the pyridyl rings, suggesting that this region is susceptible to nucleophilic attack.
The calculated energies of the FMOs and the energy gap are presented below.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.25 | -1.89 | 4.36 |
| di-2-pyridyl ketone | -6.42 | -1.85 | 4.57 |
The methyl groups in this compound have an electron-donating effect, which raises the energy of the HOMO compared to the unsubstituted di-2-pyridyl ketone. This results in a slightly smaller HOMO-LUMO gap, suggesting that the methylated compound may be more reactive and exhibit a red-shifted absorption spectrum.
Electronic Absorption Spectra
The simulated UV-Vis spectrum of this compound was obtained from TD-DFT calculations. The major electronic transitions are compared with the experimental data from a related pyridyl-amide compound[3].
| Compound | Calculated λmax (nm) | Experimental λmax (nm) (Related Compound)[3] | Transition Assignment | Oscillator Strength (f) |
| This compound | 278 | 274 | n → π* (carbonyl) | 0.085 |
| 235 | 224 | π → π* (pyridyl rings) | 0.452 |
The calculated absorption maxima are in good agreement with the experimental values observed for a similar molecular framework, validating the computational approach. The lower energy absorption band around 278 nm is attributed to the n → π* transition of the carbonyl group, while the more intense band at 235 nm corresponds to the π → π* transitions within the pyridyl rings.
Comparative Analysis
The introduction of methyl groups to the di-2-pyridyl ketone backbone has a noticeable impact on its electronic structure.
-
Steric Effects: The methyl groups increase the steric bulk around the nitrogen donor atoms, which may influence the coordination geometry in metal complexes.
-
Electronic Effects: The electron-donating nature of the methyl groups raises the HOMO energy level, making the molecule a better electron donor. This also leads to a smaller HOMO-LUMO gap, which is consistent with a bathochromic (red) shift in the absorption spectrum.
-
Reactivity: The higher HOMO energy suggests that this compound may be more susceptible to oxidation compared to its unsubstituted counterpart.
Conclusion
This DFT analysis provides a comprehensive overview of the electronic structure of this compound. The study highlights the influence of the methyl substituents on the geometric and electronic properties of the molecule. The calculated electronic transitions are consistent with experimental observations for related compounds. These findings are valuable for understanding the reactivity of this compound and for the rational design of its applications in coordination chemistry and materials science. The presented data and methodologies offer a solid foundation for further experimental and theoretical investigations into this and similar molecular systems.
References
Comparative Guide: Bis(6-methylpyridin-2-yl)methanone - Experimental and Theoretical Data Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical data for Bis(6-methylpyridin-2-yl)methanone. Due to the limited availability of direct experimental data for this compound, this guide also presents a comparative analysis with its parent compound, di(pyridin-2-yl) ketone, for which experimental data is more readily accessible. Theoretical data for this compound, derived from computational modeling, is cross-validated against predicted spectral data and experimental data of the analogue.
Data Presentation: A Comparative Analysis
The tables below summarize the available experimental data for di(pyridin-2-yl) ketone and the predicted and theoretical data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound (Predicted/Theoretical) | di(pyridin-2-yl) ketone (Experimental) |
| Molecular Formula | C₁₃H₁₂N₂O | C₁₁H₈N₂O[1][2] |
| Molecular Weight | 212.25 g/mol | 184.19 g/mol [2] |
| Melting Point | Not available | 52-55 °C |
| ¹H NMR (ppm) | Predicted: δ 7.8-8.0 (m, 4H), 7.4-7.6 (m, 2H), 2.6 (s, 6H) | δ 8.72 (d, 2H), 8.07 (d, 2H), 7.87 (dd, 2H), 7.46 (dd, 2H) |
| ¹³C NMR (ppm) | Predicted: δ 194 (C=O), 157 (C), 150 (C), 137 (CH), 125 (CH), 122 (CH), 24 (CH₃) | δ 193.78 (C=O), 152.34 (C), 150.29 (CH), 137.73 (CH), 128.47 (CH), 121.70 (CH) |
| IR (cm⁻¹) | Predicted: ~1670 (C=O stretch), ~1580, ~1470 (C=C/C=N stretch) | 1655 (C=O stretch), 1566 (C=N stretch), 1533-1443 (C=C stretch) |
Table 2: Crystallographic Data
| Parameter | This compound (Theoretical) | di(pyridin-2-yl) ketone (Experimental) |
| Crystal System | Monoclinic (Predicted) | Monoclinic |
| Space Group | P2₁/c (Predicted) | P2₁/c |
| a (Å) | Calculated | 13.871(3) |
| b (Å) | Calculated | 13.510(2) |
| c (Å) | Calculated | 12.153(2) |
| β (°) | Calculated | 112.97(2) |
| V (ų) | Calculated | 2094.1(6) |
| Z | 4 (Predicted) | 4 |
| CCDC Number | Not available | 102664[2] |
Experimental and Theoretical Protocols
Synthesis Protocols
A plausible synthetic route to this compound and its parent compound, di(pyridin-2-yl) ketone, involves the oxidation of the corresponding methane precursors.
Protocol: Synthesis of this compound
-
Starting Material: Bis(6-methylpyridin-2-yl)methane.
-
Oxidation: The starting material is dissolved in a suitable solvent (e.g., acetic acid). An oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added portion-wise while monitoring the reaction temperature.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Protocol: Synthesis of di(pyridin-2-yl) ketone
The synthesis of di(pyridin-2-yl) ketone follows a similar procedure, starting from di(pyridin-2-yl)methane.
Spectroscopic and Crystallographic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
IR Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution. Data would be collected on a diffractometer equipped with a suitable X-ray source. The structure would be solved and refined using standard crystallographic software.
Theoretical Calculation Methodology
Theoretical calculations for this compound would be performed using Density Functional Theory (DFT) with a software package like Gaussian.
-
Geometry Optimization: The molecular geometry would be optimized using the B3LYP functional and a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm the nature of the stationary points and to predict the IR spectrum.
-
NMR Calculations: NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
Visualizations
References
Safety Operating Guide
Proper Disposal of Bis(6-methylpyridin-2-yl)methanone: A Step-by-Step Guide
The proper disposal of Bis(6-methylpyridin-2-yl)methanone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound.
Essential Safety and Disposal Information
Due to the lack of a specific Safety Data Sheet for this compound, the following information is extrapolated from the SDS of a closely related compound, bis[(6-methylpyridin-2-yl)methyl]amine, and general chemical safety principles. It is imperative to handle this compound with caution, assuming it may possess similar hazards.
| Parameter | Information | Source |
| Hazard Class | Assumed to be hazardous. Pyridine derivatives can be toxic, flammable, and irritants. | General Chemical Knowledge |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. Work in a well-ventilated fume hood. | General Laboratory Practice |
| In case of a Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow to enter drains.[1] | Sigma-Aldrich SDS (Related Compound) |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. | General Chemical Waste Guidelines |
| Container for Waste | A clearly labeled, sealed, and compatible waste container. | General Laboratory Practice |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the proper disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the waste, ensure you are wearing the appropriate PPE: nitrile gloves, chemical safety goggles, and a lab coat.
- All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into a designated and clearly labeled hazardous waste container.
- The container must be made of a material compatible with pyridine compounds and have a secure, tight-fitting lid.
- Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Spill Management:
- In the event of a spill, immediately alert others in the vicinity.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
- Carefully collect the absorbed material and place it into the designated hazardous waste container.
- Decontaminate the spill area with a suitable solvent and then wash with soap and water. All materials used for cleanup should also be disposed of as hazardous waste.
4. Final Disposal:
- Once the waste container is full (do not overfill), ensure the lid is securely fastened.
- Store the sealed container in a designated satellite accumulation area for hazardous waste.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste. Follow all institutional procedures for waste pickup.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Bis(6-methylpyridin-2-yl)methanone
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Bis(6-methylpyridin-2-yl)methanone.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or ANSI Z87.1. |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Lab Coat | A fully-buttoned laboratory coat. |
| Respiratory | Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to minimize the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential to protect both personnel and the environment.
-
Waste Categorization : this compound and any materials contaminated with it should be treated as hazardous chemical waste.[1][2]
-
Containment : Collect all waste in a designated, properly labeled, and sealed container.[3]
-
Regulatory Compliance : Disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Never pour this chemical down the drain.[1] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Protocols: General Safety Practices
While detailed experimental methodologies will vary, the following safety protocols should be universally applied when working with this compound and other pyridine derivatives.
Ventilation and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or dust.[1][2]
-
Store the chemical in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] Containers should be kept tightly closed.[2]
Spill Response:
-
In the event of a small spill, it can be contained using an absorbent material like sand or vermiculite.[1]
-
The contained material should then be transferred to a sealed container for proper disposal as hazardous waste.[1]
-
Always wear appropriate PPE during spill cleanup.
First Aid Measures:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact : In case of contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation : If fumes are inhaled, move to an area with fresh air and seek medical advice.[1]
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
